Technical Documentation Center

Ethanol, 2-(aminooxy)-, hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethanol, 2-(aminooxy)-, hydrochloride
  • CAS: 23156-68-5

Core Science & Biosynthesis

Foundational

2-(Aminooxy)ethanol hydrochloride chemical structure and properties

CAS: 37816-49-2 | Formula: C₂H₈ClNO₂ | MW: 113.54 g/mol [1] Executive Summary 2-(Aminooxy)ethanol hydrochloride is a specialized bifunctional linker used extensively in bioconjugation, drug discovery, and proteolysis-tar...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 37816-49-2 | Formula: C₂H₈ClNO₂ | MW: 113.54 g/mol [1]

Executive Summary

2-(Aminooxy)ethanol hydrochloride is a specialized bifunctional linker used extensively in bioconjugation, drug discovery, and proteolysis-targeting chimera (PROTAC) development.[1] Distinguished by its aminooxy (–O–NH₂) moiety, this molecule exhibits enhanced nucleophilicity compared to standard amines due to the α-effect. This unique chemical property allows for chemoselective ligation with aldehydes and ketones under mild, aqueous conditions to form stable oxime linkages, avoiding the side reactions typical of standard amine conjugations.[2]

This guide details the structural properties, synthesis, and experimental protocols for utilizing 2-(Aminooxy)ethanol hydrochloride in high-fidelity bioconjugation.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

Structural Identity

The molecule consists of an ethylene glycol backbone terminated by a hydroxyl group on one end and an aminooxy group on the other, supplied as the hydrochloride salt to ensure stability.[2]

PropertySpecification
IUPAC Name 2-(Aminooxy)ethanol hydrochloride
CAS Number 37816-49-2 (Salt) / 3279-95-6 (Free Base)
Molecular Formula C₂H₇NO₂[1][3] · HCl
Molecular Weight 113.54 g/mol (Salt) / 77.08 g/mol (Free Base)
Physical State Hygroscopic crystalline solid (Salt) / Colorless oil (Free Base)
Solubility Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
pKa ~4.5 (Aminooxy group) – Significantly lower than alkyl amines (~10.5)
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
1H NMR Signature (D₂O)

The methylene protons display a distinct splitting pattern due to the heteroatom environment:

  • δ 4.15 ppm (m, 2H): -CH₂-O-NH₂ (Deshielded by adjacent oxygen)[1]

  • δ 3.80 ppm (m, 2H): -CH₂-OH[1]

Mechanistic Chemistry: The Alpha-Effect

The utility of 2-(Aminooxy)ethanol stems from the α-effect , a phenomenon where the presence of an adjacent atom with a lone pair (oxygen) increases the nucleophilicity of the amine nitrogen.[1]

Why It Matters
  • Enhanced Reactivity: The aminooxy group reacts 10–100x faster with carbonyls than simple alkyl amines.[2]

  • Lower pKa: The pKa of ~4.5 means the group remains unprotonated (and nucleophilic) at acidic pH (4.0–5.0), a condition where standard amines (pKa ~10) are protonated and unreactive.

  • Stability: The resulting oxime bond (C=N-O-) is hydrolytically far more stable than the Schiff base (imine) formed by standard amines.

AlphaEffect cluster_0 Standard Amine cluster_1 Aminooxy (Alpha-Effect) Node1 R-NH2 Node2 Moderate Nucleophile pKa ~10.5 Node1->Node2 Node3 R-O-NH2 Node4 Lone Pair Repulsion (O-N) Increases HOMO Energy Node3->Node4 Node5 Super Nucleophile pKa ~4.5 Node4->Node5

Figure 1: Mechanistic comparison showing how lone-pair repulsion (alpha-effect) enhances nucleophilicity.

Synthesis & Manufacturing

While commercially available, the synthesis of 2-(Aminooxy)ethanol hydrochloride typically follows the N-Hydroxyphthalimide (NHPI) route to prevent over-alkylation.[1]

Laboratory Scale Protocol
  • Coupling: React N-hydroxyphthalimide with 2-bromoethanol in the presence of a base (TEA or DBU) in DMF at 60°C.

    • Mechanism:[2][4] Sₙ2 displacement of bromide by the phthalimide oxygen.

  • Workup: Precipitate the intermediate phthalimide-protected linker.

  • Deprotection: Treat with hydrazine hydrate (Ing-Manske procedure) in refluxing ethanol.

  • Salt Formation: Filter off the phthalhydrazide byproduct. Treat the filtrate with HCl/Dioxane to precipitate the target hydrochloride salt.

  • Purification: Recrystallization from EtOH/Et₂O.

Application: Bioconjugation (Oxime Ligation)

The primary application is the chemoselective labeling of biomolecules (proteins, glycans) containing aldehydes or ketones.[2]

Aniline Catalysis

While the reaction proceeds spontaneously at pH 4.5, the addition of aniline (or p-phenylenediamine) accelerates the rate by 10–100 fold. Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which undergoes rapid transimination with the aminooxy group.[2]

Experimental Protocol: Protein Labeling

Reagents:

  • Protein with aldehyde handle (100 µM)[1]

  • 2-(Aminooxy)ethanol HCl (5 mM, 50 equiv.)

  • Catalyst: Aniline (100 mM)[2]

  • Buffer: 0.1 M NaOAc/AcOH, pH 4.5[2]

Workflow:

  • Buffer Prep: Prepare 100 mM acetate buffer adjusted to pH 4.5.

  • Catalyst Addition: Add aniline to the buffer (final 100 mM). Note: Aniline can alter pH; re-adjust to 4.5 if necessary.[2]

  • Linker Addition: Dissolve 2-(Aminooxy)ethanol HCl in water and add to the protein solution.

  • Incubation: React for 1–4 hours at room temperature (25°C).

  • Quenching/Purification: Remove excess linker and catalyst via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.

OximeLigation Start Aldehyde-Protein (R-CHO) Intermediate Protonated Schiff Base (Highly Electrophilic) Start->Intermediate + Aniline Catalyst Aniline Catalyst (pH 4.5) Catalyst->Intermediate Product Stable Oxime Conjugate (R-CH=N-O-R') Intermediate->Product Transimination with Linker Linker 2-(Aminooxy)ethanol (Nucleophile) Linker->Product

Figure 2: The aniline-catalyzed oxime ligation pathway, highlighting the Schiff base intermediate.

Emerging Applications in Drug Discovery

PROTAC Linker Design

2-(Aminooxy)ethanol serves as a critical "anchor" point in PROTAC (Proteolysis Targeting Chimera) synthesis.[1]

  • Role: The hydroxyl group is converted to an alkyl halide or tosylate for attachment to the E3 ligase ligand (e.g., Thalidomide derivative).[2]

  • Connection: The aminooxy group is then reacted with a ketone-functionalized Target of Interest (POI) ligand.

  • Advantage: The resulting oxime ether linker provides a different solubility profile and rigidity compared to standard PEG linkers, often improving cell permeability.[2]

Glyco-Engineering

Metabolic oligosaccharide engineering (MOE) incorporates unnatural sugars with ketone handles into cell surface glycans. 2-(Aminooxy)ethanol derivatives are used to probe these surfaces, attaching fluorophores or drugs to the cell exterior with high specificity.[1]

Handling, Stability & Safety

Hygroscopicity Warning

The hydrochloride salt is hygroscopic . Exposure to ambient moisture will cause the solid to deliquesce into a sticky oil, making accurate weighing difficult and potentially hydrolyzing the salt over long periods.[2]

  • Protocol: Always equilibrate the vial to room temperature before opening. Weigh quickly or use a dry box.

Safety Hazards[6][10][11][12][13][14]
  • Corrosivity: Like many amine salts, it can cause skin irritation and serious eye damage.[2]

  • Toxicity: Aminooxy compounds can inhibit pyridoxal phosphate (Vitamin B6) dependent enzymes. Handle with appropriate PPE (gloves, goggles, fume hood).[2]

References

  • Oxime Ligation Kinetics: Dirksen, A., & Dawson, P. E. (2008).[2] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry. Link[1]

  • Aniline Catalysis: Dirksen, A., et al. (2006).[2] "Nucleophilic catalysis of oxime ligation." Angewandte Chemie International Edition. Link[1]

  • PROTAC Linker Chemistry: Burslem, G. M., & Crews, C. M. (2020).[2] "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell. Link[1]

  • Synthesis Protocol: Kalia, J., & Raines, R. T. (2008).[2] "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie. Link

Sources

Exploratory

Strategic Selection of Alkoxyamines: A Technical Guide to 2-(Aminooxy)ethanol vs. O-Ethylhydroxylamine

Executive Summary In modern chemical biology and analytical chemistry, the chemoselective ligation of carbonyls (aldehydes and ketones) via oxime bond formation is a foundational technique. However, as a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern chemical biology and analytical chemistry, the chemoselective ligation of carbonyls (aldehydes and ketones) via oxime bond formation is a foundational technique. However, as a Senior Application Scientist, I frequently observe that the selection of the alkoxyamine reagent is treated as a trivial detail. This is a critical oversight. The structural divergence between 2-(Aminooxy)ethanol and O-Ethylhydroxylamine fundamentally dictates the thermodynamic stability, solubility, and downstream reactivity of the resulting conjugate.

This whitepaper dissects the physicochemical properties, mechanistic causality, and validated workflows for these two reagents, providing a definitive framework for researchers in drug development and analytical sciences.

Structural Divergence and Physicochemical Profiling

The operational difference between these two reagents stems entirely from their terminal functional groups. 2-(Aminooxy)ethanol possesses a terminal hydroxyl (-OH) group, classifying it as a bifunctional linker [1]. Conversely, O-Ethylhydroxylamine terminates in an inert methyl group (-CH3), classifying it as a monofunctional capping agent [2].

This structural variance directly impacts their lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA), which in turn dictates their behavior in aqueous vs. organic environments.

Table 1: Physicochemical and Structural Comparison
Physicochemical Parameter2-(Aminooxy)ethanolO-Ethylhydroxylamine
CAS Number 3279-95-6624-86-2 (Base), 3332-29-4 (HCl salt)
Molecular Formula C2H7NO2C2H7NO
Molecular Weight 77.08 g/mol 61.08 g/mol (Base)
Structural Formula HO–CH₂–CH₂–O–NH₂CH₃–CH₂–O–NH₂
XLogP3 (Lipophilicity) -1.4-0.3
Topological Polar Surface Area 55.5 Ų35.3 Ų
Functional Classification Bifunctional (Aminooxy + Hydroxyl)Monofunctional (Aminooxy + Ethyl)
Primary Application Bioconjugation linker, PEGylationAnalytical derivatization, End-capping

Data sourced from and .

Mechanistic Causality: The Alpha-Effect in Oxime Ligation

Both reagents rely on the alpha-effect to achieve chemoselectivity. In an aminooxy group (-O-NH2), the lone pair of electrons on the adjacent oxygen atom repels the lone pair on the nitrogen. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the nitrogen exceptionally nucleophilic.

Because of this effect, aminooxy compounds possess a significantly lower pKa (~4.5) compared to standard aliphatic amines (~10.5). Consequently, at a mildly acidic pH (4.5–6.5), standard biological amines (like lysine residues on proteins) are protonated and unreactive, while the aminooxy group remains sufficiently unprotonated to selectively attack target aldehydes[3].

Divergent Application Pathways

The choice between these two reagents dictates the endpoint of your chemical pathway.

OximePathways Carbonyl Target Molecule (Aldehyde/Ketone) Intermediate1 Hydroxyethyl Oxime (Reactive -OH Tail) Carbonyl->Intermediate1 + Aminooxy Intermediate2 O-Ethyl Oxime (Inert -CH2CH3 Tail) Carbonyl->Intermediate2 + EthylHA Aminooxy 2-(Aminooxy)ethanol Bifunctional Linker Aminooxy->Intermediate1 EthylHA O-Ethylhydroxylamine Monofunctional Capper EthylHA->Intermediate2 App1 Bioconjugation & Downstream Synthesis Intermediate1->App1 Further Derivatization App2 Analytical Derivatization (LC-MS/MS) Intermediate2->App2 Stable End-Product

Divergent reaction pathways of oxime formation using bifunctional vs. monofunctional alkoxyamines.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explaining the explicit causality behind every experimental condition.

Workflow A: Bioconjugation via 2-(Aminooxy)ethanol

Context: Conjugating a downstream payload to an oxidized antibody glycan.

  • Glycan Oxidation: Treat the antibody with 10 mM sodium periodate (NaIO4) in pH 5.5 acetate buffer for 30 minutes at 4°C in the dark.

    • Causality: Periodate selectively cleaves cis-diols on the Fc-region glycans, generating reactive bioorthogonal aldehyde groups without denaturing the protein backbone.

  • Buffer Exchange: Desalt the antibody into a pH 4.5–5.5 coupling buffer using a spin column.

    • Causality: Oxime formation is optimal in mildly acidic conditions where the carbonyl oxygen is protonated (increasing its electrophilicity), while the aminooxy group remains nucleophilic.

  • Oxime Ligation: Add 50 molar equivalents of 2-(Aminooxy)ethanol and 10 mM aniline. Incubate for 4 hours at room temperature.

    • Causality: Aniline acts as a nucleophilic catalyst. It rapidly forms a Schiff base intermediate with the aldehyde, which is subsequently displaced by the aminooxy group, accelerating the reaction kinetics by up to 400-fold.

  • Downstream Functionalization: Purify via Size Exclusion Chromatography (SEC).

    • Causality: The resulting conjugate now displays a terminal hydroxyl (-OH) group[1]. This exposed hydroxyl serves as a handle for subsequent reactions, such as esterification with an activated payload or phosphoramidite coupling for oligonucleotide attachment.

Workflow B: Analytical Derivatization via O-Ethylhydroxylamine

Context: Quantitation of volatile/unstable retinaldehyde in tissue via UHPLC-MS/MS[4].

ProtocolWorkflow Step1 Tissue Homogenization Step2 Add O-Ethylhydroxylamine (pH 6.5 Buffer) Step1->Step2 Step3 In Situ Oxime Formation Step2->Step3 Step4 Hexane Extraction Step3->Step4 Step5 UHPLC-MS/MS Analysis Step4->Step5

Step-by-step analytical workflow for retinaldehyde derivatization and LC-MS/MS quantification.

  • Tissue Homogenization: Homogenize tissue samples on ice in cold 0.9% saline under yellow/red light[4].

    • Causality: Retinoids are highly susceptible to photo-isomerization and oxidation; strict environmental controls prevent the degradation of the native isomeric state.

  • In Situ Derivatization: Add 0.1 M O-Ethylhydroxylamine in 100 mM HEPES buffer (pH 6.5) directly to the homogenate[4].

    • Causality: Derivatizing the aldehyde in situ immediately traps the transient retinaldehyde, preventing promiscuous binding to biological matrix proteins. The pH 6.5 balances the kinetics of oxime formation with the structural integrity of the tissue matrix.

  • Liquid-Liquid Extraction: Extract the formed O-ethyl oxime derivatives using hexane[4].

    • Causality: The ethyl group from O-Ethylhydroxylamine lowers the topological polar surface area (35.3 Ų) and increases the lipophilicity (XLogP3 -0.3) of the complex[2]. This drastically improves partitioning into the non-polar hexane phase compared to non-alkylated oximes.

  • UHPLC-MS/MS Analysis: Evaporate the organic phase, reconstitute in acetonitrile, and analyze[4].

    • Causality: The stable O-ethyl oxime derivative prevents the broad, asymmetrical chromatographic peaks typically caused by free aldehydes, ensuring sharp peak resolution and enabling low-picomolar detection limits.

Conclusion & Selection Matrix

The decision to use 2-(Aminooxy)ethanol versus O-Ethylhydroxylamine should be dictated strictly by the desired endpoint of the chemical architecture.

  • Select 2-(Aminooxy)ethanol when engineering a modular system where the target molecule must be further conjugated, PEGylated, or attached to a solid support.

  • Select O-Ethylhydroxylamine when the goal is to permanently cap a reactive carbonyl, increase lipophilicity for organic extraction, or stabilize a transient intermediate for high-resolution mass spectrometry.

References

  • National Center for Biotechnology Information (NIH). "Ethanol, 2-(aminooxy)- | C2H7NO2 | CID 3014186 - PubChem". URL:[Link]

  • National Center for Biotechnology Information (NIH). "Hydroxylamine, O-ethyl- | C2H7NO | CID 69357 - PubChem". URL:[Link]

  • National Institutes of Health (NIH / PMC). "Quantitation of retinaldehyde in small biological samples using ultrahigh-performance liquid chromatography MS/MS". URL:[Link]

  • ChemRxiv. "Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control". URL:[Link]

Sources

Foundational

Solubility of 2-(Aminooxy)ethanol hydrochloride in water vs organic solvents

Executive Summary 2-(Aminooxy)ethanol hydrochloride (AOE·HCl), CAS 37816-33-2 , is a specialized bifunctional linker widely used in bioconjugation, particularly for oxime ligation with aldehydes and ketones. Its physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminooxy)ethanol hydrochloride (AOE·HCl), CAS 37816-33-2 , is a specialized bifunctional linker widely used in bioconjugation, particularly for oxime ligation with aldehydes and ketones. Its physicochemical behavior is dominated by its ionic hydrochloride salt nature, rendering it highly soluble in water and polar organic solvents while remaining insoluble in non-polar media.

This guide provides a definitive technical analysis of its solubility landscape, the mechanistic drivers behind its behavior, and validated protocols for handling, solvent exchange, and stock preparation.

Part 1: Physicochemical Profile & Solubility Landscape

The solubility of AOE·HCl is dictated by the competition between the crystal lattice energy of the salt and the solvation energy provided by the solvent. As a protonated amine salt (


), it requires high-dielectric or protic solvents to dissociate and solvate the ions.
Key Physicochemical Properties
PropertyDataTechnical Note
Molecular Formula

Salt form increases stability and water solubility.
Molecular Weight 113.54 g/mol Free base MW is 77.08 g/mol .
pKa (Conjugate Acid) ~4.5 – 5.0Significantly less basic than alkyl amines (pKa ~10).
Hygroscopicity HighDeliquescent; rapidly absorbs atmospheric moisture.
Appearance White to off-white solidBecomes a viscous oil upon water absorption.
Solubility Compatibility Matrix

The following data consolidates empirical observations and chemical principles regarding the hydrochloride salt form.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH < 7)Very High (>100 mg/mL) Ion-dipole interactions dominate; favorable enthalpy of solvation.
PBS / BuffersHigh Soluble, but high ionic strength buffers may slightly reduce saturation limits.
Polar Protic MethanolHigh Strong H-bonding capability solvates both the ammonium cation and chloride anion.
EthanolModerate/High Soluble; often used for recrystallization. Solubility decreases as alkyl chain length increases.
Polar Aprotic DMSOHigh (>50 mg/mL) High dielectric constant (

) disrupts the ionic lattice effectively.
DMFHigh Suitable alternative to DMSO for reaction screening.
Non-Polar / Chlorinated Dichloromethane (DCM)Insoluble The salt lattice energy exceeds the weak solvation provided by DCM.
Chloroform (

)
Insoluble Critical Distinction: The free base is soluble; the HCl salt is not.
Hexane / Diethyl EtherInsoluble Used to precipitate the salt from alcoholic solutions.

Part 2: Mechanistic Insights & Causality

Understanding why AOE·HCl behaves this way allows for better experimental design.

The pKa "Switch"

Unlike standard alkyl amines (e.g., ethylamine, pKa ~10.7), the oxygen atom adjacent to the nitrogen (alpha-effect) lowers the electron density on the nitrogen, reducing the pKa of the conjugate acid to approximately 4.5 .

  • At pH < 4.5: The molecule exists predominantly as the protonated cation (

    
    ). It is water-soluble and reactive toward aldehydes (acid catalysis).
    
  • At pH > 7.0: A significant portion exists as the free base (

    
    ). The free base is an oil, less soluble in water, and extractable into organic solvents like DCM or chloroform.
    
Solvation Mechanism Visualization

The diagram below illustrates the divergent solvation pathways for the Salt vs. Free Base forms.

SolvationMechanism Salt AOE-HCl (Solid Salt) Water Water / Methanol (High Dielectric) Salt->Water Dissolution DCM DCM / Hexane (Low Dielectric) Salt->DCM Mixing FreeBase AOE Free Base (Oil) Salt->FreeBase Neutralization (pH > 8) SolvatedIons Solvated Ions (R-O-NH3+ ... Cl-) Water->SolvatedIons Ion-Dipole Stabilization Precipitate Undissolved Solid (Lattice Intact) DCM->Precipitate Lattice Energy > Solvation OrganicSoln Organic Solution (Homogeneous) DCM->OrganicSoln Dipole-Dipole Interaction FreeBase->DCM Extraction

Figure 1: Solvation pathways. The HCl salt requires high-dielectric solvents to overcome lattice energy, whereas the free base is compatible with non-polar organics.

Part 3: Validated Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 100 mM stock solution. Context: AOE·HCl is hygroscopic. Weighing errors occur if the solid absorbs water during handling.

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation.

  • Weighing: Rapidly weigh 11.35 mg of AOE·HCl into a microcentrifuge tube.

  • Solvent Addition:

    • For Biological Assays: Add 1.0 mL of dry DMSO or Milli-Q water . Vortex for 30 seconds until clear.

    • Stability Note: DMSO stocks should be aliquoted and stored at -20°C. Aqueous stocks are prone to oxidation over long periods and should be prepared fresh or frozen.

Protocol: Salt-to-Free-Base Solvent Exchange

Objective: Transfer AOE from an aqueous phase to an organic phase (e.g., for reactions requiring anhydrous DCM).

  • Dissolution: Dissolve 100 mg of AOE·HCl in 2 mL of minimal water (

    
    ).
    
  • Basification: Slowly add saturated

    
     or 
    
    
    
    until the pH reaches ~9.0.
    • Observation: The solution may become slightly cloudy or oily as the free base forms.

  • Extraction:

    • Add 5 mL of Dichloromethane (DCM) or Chloroform .

    • Shake vigorously for 1 minute.

    • Allow phases to separate. The AOE free base partitions into the lower organic layer.

  • Isolation:

    • Collect the organic layer.

    • Dry over anhydrous

      
      .
      
    • Filter and evaporate solvent carefully (the free base is a relatively volatile oil).

Application Workflow: Oxime Ligation

Context: Conjugating AOE-linker to an aldehyde-tagged protein.

OximeLigation Start Aldehyde-Protein (in PBS pH 7.4) Buffer Adjust pH to 4.5 (Acetate Buffer) Start->Buffer Reagent AOE-HCl Reagent (in Water/DMSO) Reagent->Buffer Catalyst Add Catalyst (10-100 mM Aniline) Buffer->Catalyst Optional Acceleration Reaction Incubate (RT, 1-4 Hours) Catalyst->Reaction Purify Desalting Column (Remove excess AOE) Reaction->Purify

Figure 2: Optimal workflow for oxime ligation. Acidic pH (4.5) is crucial to protonate the aldehyde oxygen (activation) while keeping a fraction of AOE nucleophilic.

References

  • PubChem. (2025).[1] Ethanol, 2-(aminooxy)- | C2H7NO2.[1][2][3][4] National Library of Medicine. [Link]

  • Bhatia, D., et al. (2020).[5] One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10, 17681–17685.[6] [Link]

  • Glen Research. (2011). Aldehyde and AminoOxy conjugations: Technical Brief. Glen Report 25.15. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-(Aminooxy)ethanol HCl: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(Aminooxy)ethanol hydrochloride. Moving bey...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 2-(Aminooxy)ethanol hydrochloride. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety information with the practical context of its application in modern drug development and bioconjugation, providing a framework of scientific integrity and causality for its proper use in a research environment.

Core Chemical Identity and Properties

2-(Aminooxy)ethanol hydrochloride is a small bifunctional molecule utilized in research and development. The aminooxy group serves as a highly reactive nucleophile for specific chemical ligations, while the hydroxyl group can be used for further modifications. Understanding its basic properties is the first step in safe handling.

PropertyValueSource
Chemical Name 2-(Aminooxy)ethanol hydrochloride (1:1)AK Scientific, Inc.[1]
CAS Number 23156-68-5AK Scientific, Inc.[1]
Molecular Formula C₂H₈ClNO₂NIST[2]
Molecular Weight 113.54 g/mol (Calculated)
Appearance Data not consistently available; likely a solidGeneral chemical knowledge
Primary Application For research and development use onlyAK Scientific, Inc.[1]

Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS), 2-(Aminooxy)ethanol HCl is classified as a hazardous substance. A thorough understanding of these hazards is paramount for designing safe experimental protocols.

GHS Classification: [1]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Signal Word: Warning [1]

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Hierarchy of Controls: A Scientist's Framework for Safety

In laboratory practice, mitigating risk is not solely about personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, provides a framework for implementing the most effective safety measures.

G cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment) label_most Most Effective label_most->Elimination label_least Least Effective label_least->PPE

Caption: Hierarchy of Hazard Controls, from most to least effective.

For 2-(Aminooxy)ethanol HCl, elimination or substitution may not be feasible if it is essential for the experiment. Therefore, the focus must be on robust Engineering Controls , stringent Administrative Controls , and appropriate PPE .

Laboratory Protocol for Safe Handling and Use

This protocol is designed to be a self-validating system, ensuring that risks are minimized at each step.

Engineering Controls & Preparation
  • Work Area: All handling of solid 2-(Aminooxy)ethanol HCl and preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Ventilation: Ensure adequate general and local exhaust ventilation to maintain airborne concentrations below any applicable exposure limits.[1]

  • Emergency Equipment: Confirm that a safety shower and an eyewash fountain are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash-resistant safety goggles with side protection.[1] A face shield may be appropriate for procedures with a higher risk of splashing.[1]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.

  • Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with significant splash potential, a chemically resistant apron is recommended.

Step-by-Step Handling Procedure
  • Pre-Use Check: Before handling, wash hands thoroughly. Don all required PPE.

  • Dispensing: Minimize the generation of dust when weighing the solid material.[1] Use a spatula to transfer the solid and handle the container with care.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[1] Clean the work area and any equipment used.

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

Storage Requirements
  • Store in a tightly closed container when not in use.[1]

  • Keep in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible substances, particularly strong oxidizing agents.[1]

  • The storage area may need to be locked, as indicated by precautionary statements.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[1]

Spill Response Workflow

A chemical spill must be handled promptly and safely. The following workflow outlines the necessary steps.

G start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill (Size & Hazard) alert->assess ppe Don Appropriate PPE (Gloves, Goggles, etc.) assess->ppe contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up (Vacuum or sweep up solid, place in sealed container) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow local regulations) decontaminate->dispose end Incident Report dispose->end

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Profile

Toxicological Information

The primary toxicological concerns identified are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Skin contact may lead to inflammation, itching, scaling, or reddening.[1]

It is critical to note that specific quantitative toxicity data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for 2-(Aminooxy)ethanol hydrochloride are not available in the reviewed safety data sheets.[1] This lack of data necessitates a conservative approach to handling, treating the substance with a high degree of caution.

Ecological Information

There is no available data on the ecological effects of this compound.[3] Therefore, it must be handled and disposed of in a manner that prevents its release into the environment. Do not let the product enter drains, waterways, or soil.[1] Disposal must be conducted through an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Scientific Context: Application in Drug Development

The utility of 2-(Aminooxy)ethanol HCl in research stems from the reactive nature of the aminooxy group . This functional group is central to a powerful and highly selective bioconjugation reaction known as oxime ligation .[1][3][4]

Oxime ligation involves the reaction of an aminooxy compound with an aldehyde or ketone to form a stable oxime bond.[4][5] This reaction is a cornerstone of "click chemistry" due to its high efficiency, chemoselectivity, and biocompatibility under mild, aqueous conditions.[4]

In drug development, this chemistry is instrumental for:

  • Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies. The aminooxy group can be part of a linker molecule that conjugates to an aldehyde or ketone engineered into the antibody.[6][7]

  • PEGylation: Modifying therapeutic proteins or peptides with polyethylene glycol (PEG) to improve their pharmacokinetic properties.

  • PET Tracers: Rapidly labeling biomolecules with radioisotopes like ¹⁸F for use in positron emission tomography (PET) imaging.[1][3]

  • Surface Immobilization: Attaching proteins, peptides, or glycans to surfaces for diagnostic assays or biomaterial development.[4]

The small size of 2-(Aminooxy)ethanol HCl makes it a useful building block for creating more complex linkers or functionalized molecules for these applications. Its safe handling is therefore a prerequisite for innovation in these advanced therapeutic and diagnostic fields.

References

  • Dirksen, A., & Hackeng, T. M. (2013). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. Retrieved from [Link]

  • Heder, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Retrieved from [Link]

  • AxisPharm. (2024, June 10). ADC Conjugation Technologies. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-amino-, hydrochloride. NIST WebBook. Retrieved from [Link]

Sources

Foundational

What is 2-(Aminooxy)ethanol used for in organic synthesis?

An In-depth Technical Guide to the Applications of 2-(Aminooxy)ethanol in Organic Synthesis Abstract 2-(Aminooxy)ethanol is a bifunctional molecule that has become a cornerstone reagent in modern organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of 2-(Aminooxy)ethanol in Organic Synthesis

Abstract

2-(Aminooxy)ethanol is a bifunctional molecule that has become a cornerstone reagent in modern organic synthesis, particularly at the interface of chemistry and biology. Its utility is primarily derived from the chemoselective reactivity of the aminooxy group towards aldehydes and ketones, a transformation known as oxime ligation. This reaction's bioorthogonal nature—its ability to proceed in complex biological environments without interfering with native functional groups—has established it as an indispensable tool for bioconjugation, drug development, and materials science.[1] This guide provides an in-depth exploration of the core principles governing the use of 2-(Aminooxy)ethanol, delving into reaction mechanisms, catalytic strategies, and practical applications. We will furnish detailed, field-proven protocols and quantitative data to empower researchers, scientists, and drug development professionals to effectively leverage this versatile molecule in their work.

Core Principles: The Chemistry of 2-(Aminooxy)ethanol

2-(Aminooxy)ethanol (CAS: 3279-95-6) is a simple yet powerful molecule featuring two key functional groups: a terminal aminooxy group (-ONH₂) and a hydroxyl group (-OH).[2] This dual functionality allows it to act as a hydrophilic, bifunctional linker. The nucleophilic aminooxy group is the primary driver of its synthetic utility, while the hydroxyl group offers a secondary point for further chemical modification or serves to enhance the aqueous solubility of its conjugates.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

PropertyValueReference(s)
CAS Number 3279-95-6[3]
Molecular Formula C₂H₇NO₂[3]
Molecular Weight 77.08 g/mol [3]
Appearance Colorless liquid or solid[2]
Solubility Soluble in water and polar organic solvents[4]
Storage 2-8°C, inert atmosphere, protected from light[5]

Safety and Handling: 2-(Aminooxy)ethanol and its hydrochloride salt are classified as irritants.[2][6] They can cause serious skin, eye, and respiratory irritation.[6] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and should be performed in a well-ventilated fume hood.[7] Store containers tightly closed in a cool, dry place away from incompatible materials.[7]

The Cornerstone Reaction: Oxime Ligation

The most significant application of 2-(Aminooxy)ethanol is its participation in oxime ligation—a robust and highly chemoselective reaction with an aldehyde or a ketone to form a stable oxime ether bond.[8][9] This reaction is prized for its efficiency and mild reaction conditions, often proceeding in aqueous media, making it a premier example of "click" chemistry.[8]

The Reaction Mechanism: Uncatalyzed and Catalyzed Pathways

The formation of an oxime is a two-step condensation reaction involving the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon.[1][8]

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate.[1]

  • Dehydration: This intermediate undergoes a proton transfer and subsequent elimination of a water molecule to yield the stable C=N-O double bond of the oxime ether.[1][8]

While the reaction can proceed uncatalyzed, particularly at a slightly acidic pH of 4-5 which facilitates the dehydration step, its rate can be dramatically enhanced by nucleophilic catalysts like aniline and its derivatives, especially at neutral pH (pH 7.0).[8][9]

The aniline-catalyzed mechanism provides a lower energy pathway:

  • Schiff Base Formation: The aniline catalyst first reacts with the carbonyl compound to form a protonated Schiff base (an iminium ion), which is significantly more electrophilic than the original carbonyl.[1]

  • Transimination: The aminooxy group then attacks this highly reactive intermediate.

  • Intermediate Collapse: The resulting tetrahedral intermediate collapses, eliminating the aniline catalyst and forming the final oxime product.[1]

Oxime_Ligation_Mechanisms cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Aniline-Catalyzed Pathway R1_uncat R-C(=O)-R' Int1_uncat Tetrahedral Intermediate R1_uncat->Int1_uncat + H₂N-O-R'' AO H₂N-O-CH₂CH₂OH Oxime_uncat Oxime Ether Int1_uncat->Oxime_uncat - H₂O H2O_uncat H₂O Int1_uncat->H2O_uncat R1_cat R-C(=O)-R' Schiff Protonated Schiff Base R1_cat->Schiff + Aniline, H⁺ Aniline Aniline Int2_cat Tetrahedral Intermediate Schiff->Int2_cat + H₂N-O-R'' AO_cat H₂N-O-CH₂CH₂OH Oxime_cat Oxime Ether Int2_cat->Oxime_cat - Aniline, -H⁺ Aniline_reg Aniline Int2_cat->Aniline_reg

Figure 1: Uncatalyzed vs. Aniline-Catalyzed Oxime Ligation Pathways.

Applications in Bioconjugation and Chemical Biology

The bioorthogonal nature of oxime ligation makes 2-(Aminooxy)ethanol and its derivatives ideal for the specific modification of sensitive biological macromolecules.[1][10]

Labeling of Glycoproteins

A prominent application is the labeling of glycoproteins for visualization, purification, or functional studies. This is a two-stage process:

  • Aldehyde Generation: Mild oxidation of cis-diol-containing sugar residues (like sialic acids) on the glycoprotein using sodium periodate (NaIO₄) generates reactive aldehyde groups.[9][11]

  • Oxime Ligation: The aldehyde-functionalized glycoprotein is then reacted with an aminooxy-containing probe (e.g., a derivative of 2-(Aminooxy)ethanol linked to a fluorescent dye or biotin).[11]

Glycoprotein_Labeling_Workflow Start Glycoprotein (with Sialic Acid) Step1 Step 1: Oxidation + Sodium Periodate (NaIO₄) Start->Step1 Intermediate Aldehyde-Functionalized Glycoprotein Step1->Intermediate Step2 Step 2: Ligation + Aminooxy-Probe (e.g., Dye-ONH₂) Intermediate->Step2 Final Labeled Glycoprotein (Stable Oxime Linkage) Step2->Final Purify Purification (e.g., Size-Exclusion Chromatography) Final->Purify

Figure 2: Workflow for the specific labeling of glycoproteins via oxime ligation.
Experimental Protocol: Aminooxy Labeling of Glycoproteins

This protocol is adapted from established methodologies for robust and efficient labeling.[9][11]

A. Oxidation of Glycoprotein:

  • Prepare a 1 mg/mL solution of the target glycoprotein in a suitable buffer (e.g., 1X PBS, pH 7.4).

  • Prepare a fresh 100 mM solution of sodium periodate (NaIO₄) in water. Protect from light.

  • Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 1-2 mM.

  • Incubate the reaction in the dark for 20-30 minutes at room temperature or on ice.[9]

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 5-10 minutes at room temperature.[9]

  • Remove excess periodate and byproducts by purifying the aldehyde-modified protein using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

B. Aminooxy Labeling Reaction:

  • Prepare a 10 mM stock solution of the aminooxy-functionalized probe (e.g., Aminooxy-Dye) in anhydrous DMSO.

  • To the purified aldehyde-functionalized glycoprotein, add the aminooxy probe to a final concentration that is a 50-fold molar excess.[11]

  • (Optional but Recommended for Neutral pH): Prepare a 1 M stock of aniline in DMSO. Add to the reaction mixture to a final concentration of 10-100 mM to catalyze the reaction.[9]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Purify the labeled glycoprotein from unreacted probe and catalyst using size-exclusion chromatography or dialysis.

Application in Drug Development: A Building Block for PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][12] A PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3]

2-(Aminooxy)ethanol serves as a valuable building block for constructing these critical linkers.[3] Its bifunctional nature allows for sequential or orthogonal chemistry. For instance, the hydroxyl group can be used to attach to one part of the PROTAC scaffold, while the aminooxy group is reserved for a final, chemoselective ligation step to connect the other part, which might bear an aldehyde or ketone handle.[4] The inherent hydrophilicity of the ethoxyethanol structure can also improve the often-poor solubility of these large "beyond Rule of 5" molecules.[4][13]

Figure 3: Conceptual structure of a PROTAC, highlighting the role of the linker.

General Organic Synthesis: Formation of Oxime Ethers

Beyond the realm of biology, 2-(Aminooxy)ethanol is a reliable reagent for the synthesis of oxime ethers, which are valuable intermediates or final products in their own right. They can be used to protect carbonyl groups or as precursors for other functional groups.[14][15]

Experimental Protocol: General Synthesis of an Oxime Ether

This protocol describes a common method for synthesizing oxime ethers from aldehydes or ketones in a standard organic chemistry laboratory setting.[16]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • 2-(Aminooxy)ethanol hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and 2-(Aminooxy)ethanol hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Add pyridine (2.0 mmol) to the mixture to act as a base, neutralizing the HCl salt and facilitating the reaction.[16]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol) for 1-4 hours.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 mL).[16]

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with brine (20 mL).[16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime ether, which can be further purified by column chromatography or distillation if necessary.

ParameterCondition 1: BioconjugationCondition 2: General SynthesisReference(s)
pH Neutral (7.0-7.4) with catalystAcidic or with base[9][16]
Solvent Aqueous buffer (e.g., PBS)Organic (e.g., Ethanol)[9][16]
Catalyst Aniline or p-PhenylenediaminePyridine (if starting from HCl salt)[9][16]
Temperature Room Temperature or 37°CReflux[9][16]
Duration 1-4 hours1-4 hours[16]

Conclusion

2-(Aminooxy)ethanol is a deceptively simple molecule whose bifunctional nature has unlocked powerful synthetic strategies. Its central role in oxime ligation provides a reliable and chemoselective method for conjugating molecules under mild conditions. This has cemented its importance in chemical biology for labeling proteins and in advanced drug discovery for the construction of sophisticated therapeutics like PROTACs. The principles, mechanisms, and protocols detailed in this guide underscore the versatility of 2-(Aminooxy)ethanol and provide a solid foundation for its application in addressing complex challenges in research and development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014186, Ethanol, 2-(aminooxy)-. Retrieved from [Link]

  • Wucherpfennig, T. G., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC. Retrieved from [Link]

  • Li, C. B., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers. Retrieved from [Link]

  • Wucherpfennig, T. G., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry. Retrieved from [Link]

  • Li, J-T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. Retrieved from [Link]

  • Narayanaswamy, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. PMC. Retrieved from [Link]

  • Shanu-Wilson, J. (2024). Metabolism of Targeted Protein Degraders. Hypha Discovery Blogs. Retrieved from [Link]

Sources

Exploratory

CAS 3279-95-6 hydrochloride salt derivatives

Advanced Bioconjugation Mechanics: A Technical Whitepaper on 2-(Aminooxy)ethanol Hydrochloride Derivatives Executive Summary The development of advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Bioconjugation Mechanics: A Technical Whitepaper on 2-(Aminooxy)ethanol Hydrochloride Derivatives

Executive Summary

The development of advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on robust, chemoselective bioconjugation strategies. At the core of these methodologies are bifunctional linkers like 2-(aminooxy)ethanol (CAS 3279-95-6) and its hydrochloride salt derivatives (CAS 23156-68-5). This guide explores the mechanistic causality, kinetic optimization, and self-validating experimental protocols required to deploy these derivatives effectively in complex drug development workflows.

Chemical Architecture & The Alpha-Effect

2-(Aminooxy)ethanol is a highly versatile bifunctional linker featuring an aminooxy group (-O-NH₂) and a terminal hydroxyl group (-OH) separated by a short aliphatic spacer 1.

The Causality of the Hydrochloride Salt Form: While the free base form (CAS 3279-95-6) is commercially available, it is an unstable liquid prone to rapid air oxidation and slow intermolecular condensation 2. To ensure synthetic reproducibility, researchers utilize the hydrochloride salt derivative (CAS 23156-68-5). The addition of HCl protonates the aminooxy nitrogen, yielding a stable, crystalline solid that prevents premature degradation and preserves the integrity of the linker during long-term storage 3.

Mechanistic Grounding: The Alpha-Effect: The defining feature of the aminooxy group is its exceptional nucleophilicity, driven by the "alpha-effect." The adjacent oxygen atom donates electron density via lone-pair repulsion, which raises the Highest Occupied Molecular Orbital (HOMO) of the nitrogen. This makes the aminooxy group a "super-nucleophile," capable of forming highly stable oxime bonds with aldehydes and ketones at equilibrium constants (


) exceeding 

4.

Applications in Advanced Modalities (ADCs & PROTACs)

Because of its distinct bifunctionality, 2-(aminooxy)ethanol hydrochloride is heavily utilized in the synthesis of PROTACs and ADCs [[5]](). The aminooxy terminus facilitates rapid, bioorthogonal "click" oxime ligation with ketone/aldehyde-tagged proteins or antibodies. Simultaneously, the hydroxyl terminus serves as an anchor point for esterification, etherification, or carbamate formation, allowing the precise attachment of cytotoxic payloads or E3 ligase ligands 5.

Nucleophilic Catalysis in Oxime Ligation

While oxime ligation is highly chemoselective, the uncatalyzed reaction kinetics can be prohibitively slow at physiological pH. To overcome this thermodynamic hurdle, nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are employed 6.

Catalytic Causality: The catalyst acts as a kinetic shuttle. Aniline rapidly condenses with the target aldehyde to form a protonated Schiff base (imine). This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy for the subsequent transimination by the aminooxy nucleophile [[4]]().

MechanisticPathway A Carbonyl Target (Aldehyde/Ketone) C Schiff Base Intermediate (Highly Electrophilic) A->C Condensation (pH 4.5-5.5) B Aniline Catalyst (mPDA or Aniline) B->C Catalyst Input C->B Catalyst Regeneration E Stable Oxime Linkage (Bioconjugate) C->E Transimination D 2-(Aminooxy)ethanol (Alpha-Effect Nucleophile) D->E Nucleophilic Attack

Fig 1. Mechanistic pathway of aniline-catalyzed oxime ligation using 2-(aminooxy)ethanol.

Quantitative Ligation Kinetics

The choice of catalyst and the steric environment of the target carbonyl strictly dictate the reaction velocity. Aldehydes react orders of magnitude faster than ketones due to reduced steric hindrance and higher intrinsic electrophilicity 6.

Table 1: Comparative Kinetic Data for Oxime Ligation

Catalyst SystemTarget Carbonyl TypeObserved Rate Constant (

)
Reference
UncatalyzedAldehyde (e.g., Citral)Baseline / Slow6
Aniline (50 mM)Aldehyde (e.g., Citral)~48.6

6
m-Phenylenediamine (50 mM)Aldehyde (e.g., Citral)~15x acceleration vs Aniline6
Aniline (100 mM)Ketone (e.g., 2-Pentanone)~0.082

6

Experimental Methodology: Self-Validating Ligation Protocol

To ensure high-fidelity bioconjugation without payload degradation, the following self-validating workflow must be employed.

ProtocolWorkflow S1 Step 1: Buffer Prep pH 4.5-5.5 S2 Step 2: Catalyst Add mPDA/Aniline S1->S2 S3 Step 3: Ligation Add Aminooxy + Target S2->S3 S4 Step 4: Validation LC-MS Monitor S3->S4

Fig 2. Step-by-step workflow for self-validating oxime ligation and real-time LC-MS monitoring.

Step 1: Buffer Preparation & pH Optimization

  • Prepare a 100 mM Sodium Acetate or Phosphate buffer system.

  • Causality: Adjust the pH strictly to 4.5 - 5.5. The

    
     of the aminooxy group is approximately 4.6. At pH > 6, the target carbonyl is poorly protonated, stalling the reaction. At pH < 4, the aminooxy group becomes fully protonated, completely neutralizing its alpha-effect nucleophilicity 4.
    

Step 2: Catalyst Introduction

  • Dissolve aniline to a final concentration of 100 mM, or mPDA to 50 mM 6.

  • Causality: mPDA provides up to a 15-fold rate acceleration over aniline due to its dual-amine structure and higher aqueous solubility, making it the preferred choice for dilute biomolecular targets 6.

Step 3: Ligation Execution

  • Introduce the aldehyde-tagged biomolecule (target concentration: 10-50 µM) [[6]]().

  • Add 10 molar equivalents of 2-(aminooxy)ethanol hydrochloride (CAS 23156-68-5) 3.

Step 4: Real-Time LC-MS Validation

  • Trustworthiness: Monitor the reaction via LC-MS. The successful formation of the oxime bond is validated by a distinct mass shift corresponding to the loss of water (-18 Da). Because the reaction is highly pH-dependent, if the buffer capacity fails and the pH drifts out of the 4.5-5.5 window, the reaction will stall. This acts as an immediate, self-reporting diagnostic flag on the chromatogram, ensuring no reagent is wasted.

References

  • 1Title : Ethanol, 2-(aminooxy)- | C2H7NO2 | CID 3014186 - PubChem. Source : nih.gov.

  • 2Title : CAS 3279-95-6 O-(2-Hydroxyethyl)hydroxylamine - Alfa Chemistry. Source : alfa-chemistry.com.

  • 3Title : 2-(aminooxy)ethanol hydrochloride - CAS号23156-68-5 - 摩熵化学. Source : molaid.com.

  • 5Title : 2-(Aminooxy)ethanol | PROTAC Linker | MedChemExpress. Source : medchemexpress.com.

  • 4Title : Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Source : nih.gov.

  • 6Title : A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Source : nih.gov.

Sources

Protocols & Analytical Methods

Method

Protocol for carbonyl profiling using 2-(Aminooxy)ethanol hydrochloride

Application Note: Targeted Carbonyl Profiling via 2-(Aminooxy)ethanol Derivatization Subtitle: A High-Polarity LC-MS/MS Workflow for the Quantitation of Reactive Carbonyl Species (RCS) and Ketosteroids. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeted Carbonyl Profiling via 2-(Aminooxy)ethanol Derivatization

Subtitle: A High-Polarity LC-MS/MS Workflow for the Quantitation of Reactive Carbonyl Species (RCS) and Ketosteroids.

Executive Summary

This guide outlines a rigorous protocol for the profiling of aldehydes and ketones in biological matrices using 2-(Aminooxy)ethanol hydrochloride (AOE) . Unlike hydrophobic tags (e.g., DNPH) that can lead to precipitation of polar metabolites or excessive retention times, AOE introduces a small, hydrophilic hydroxyl-terminated tail. This modification stabilizes volatile carbonyls into oximes, imparts a distinct mass shift (+59.0371 Da ), and improves ionization efficiency in ESI(+) MS modes without compromising the solubility of polar analytes.

Target Audience: Metabolomics Researchers, Lipidomics Scientists, and Analytical Chemists.

Scientific Foundation & Mechanism

The Challenge of Carbonyl Analysis

Reactive Carbonyl Species (RCS) such as 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and reducing sugars are transient and often poorly ionizable.[1] Native analysis suffers from:

  • Volatility: Loss of sample during evaporation.

  • Instability: Rapid oxidation to carboxylic acids.

  • Poor Ionization: Lack of basic sites for protonation in ESI(+).

The AOE Solution

2-(Aminooxy)ethanol (


) acts as a nucleophilic trapping agent. The reaction proceeds via acid-catalyzed condensation, where the aminooxy nitrogen attacks the carbonyl carbon.

Key Advantages:

  • Oxime Stability: The resulting

    
     bond is hydrolytically stable compared to imines.
    
  • Hydrophilicity: The hydroxyethyl tail maintains solubility in aqueous/organic mobile phases, ideal for urinary or plasma metabolomics.

  • Diagnostic Shift: All mono-carbonyls exhibit a precise mass increase of 59.0371 Da .

Reaction Mechanism Diagram

AOE_Mechanism Carbonyl Target Carbonyl (R-C=O) Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Nucleophilic Attack (pH 4.5-5.5) AOE 2-(Aminooxy)ethanol (NH2-O-CH2CH2OH) AOE->Intermediate Oxime Stable Oxime (R-C=N-O-Et-OH) Intermediate->Oxime Dehydration (-H2O) Water H2O Intermediate->Water

Caption: Figure 1. Acid-catalyzed condensation of AOE with a generic carbonyl. The reaction requires mild acidic conditions to protonate the carbonyl oxygen while keeping the aminooxy group nucleophilic.

Materials & Reagents

ReagentSpecificationPurpose
2-(Aminooxy)ethanol HCl CAS: 3332-29-4, >98% PurityDerivatization Agent
Pyridine Anhydrous, 99.8%Catalyst / Buffer base
Acetic Acid Glacial, LC-MS GradeBuffer acid
Methanol (MeOH) LC-MS GradeSolvent / Extraction
Internal Standards Isotopically labeled carbonyls (e.g.,

-Testosterone)
Normalization

Detailed Experimental Protocol

Phase 1: Sample Preparation (Plasma/Serum)

Goal: Remove proteins while retaining polar and lipid-bound carbonyls.

  • Aliquot: Transfer

    
     of plasma/serum to a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add

    
     of Internal Standard solution.
    
  • Precipitation: Add

    
     of ice-cold Methanol/Acetonitrile (1:1 v/v).
    
  • Vortex: 30 seconds (vigorous).

  • Centrifuge:

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Move supernatant to a clean glass vial. Note: Avoid plastic if analyzing hydrophobic lipid aldehydes to prevent adsorption.

Phase 2: Derivatization (The Critical Step)

Expert Insight: The pH must be maintained between 4.5 and 5.5. If too acidic, the amine is fully protonated (


) and cannot attack. If too basic, the carbonyl is not activated.
  • Dry Down: Evaporate supernatant to dryness under

    
     stream at 
    
    
    
    .
  • Reconstitution: Redissolve residue in

    
     of Derivatization Buffer .
    
    • Buffer Recipe: 100 mM AOE-HCl in Methanol containing 5% Pyridine/Acetic Acid (pH 5.0).

  • Incubation: Seal vial and incubate at

    
     for 60 minutes .
    
    • Why heat? Sterically hindered ketones (e.g., steroids) require thermal energy to overcome the activation barrier.

  • Quenching (Optional): If the reagent excess is high, dry down again and reconstitute in Mobile Phase A. For most LC-MS applications, direct injection is possible if the reagent elutes in the void volume.

Phase 3: LC-MS/MS Acquisition

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).

Mass Spectrometry (ESI+):

  • Mode: Positive Ion Mode (AOE derivatives protonate easily on the oxime nitrogen).

  • Scan Type: Full Scan (for profiling) or MRM (for quantitation).

  • Source Temp:

    
    .
    

Data Interpretation & Validation

Calculating Mass Shifts

The derivatization adds the AOE moiety (


) and removes water (

).



(Accurate Mass Shift: +59.0371 Da)

Target Table
AnalyteNative Mass (

)
Derivatized Mass (

)
Retention Shift
Hexanal 100.16160.20Increased (Hydrophobic tail dominates)
4-HNE 156.22216.26Increased
Testosterone 288.42348.46Slight Increase
Pyruvate 88.06148.10Decreased (Polarity dominates)
Troubleshooting Guide
  • Issue: Double Peaks.

    • Cause: Oxime formation creates syn and anti geometric isomers.

    • Solution: Integrate both peaks as a single analyte. This is a characteristic signature of oxime derivatization.

  • Issue: Low Yield for Steroids.

    • Cause: Steric hindrance at C17 or C20 positions.

    • Solution: Increase incubation time to 2 hours or temperature to

      
      .
      

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Tissue) Extract Extraction (MeOH/ACN Precip) Sample->Extract Deriv Derivatization AOE-HCl + Pyridine (pH 5) 60 min @ 50°C Extract->Deriv Supernatant LCMS LC-MS/MS Analysis (ESI+ Mode) Deriv->LCMS Stable Oximes Data Data Processing Search for +59.0371 Da shift Sum Isomer Peaks LCMS->Data

Caption: Figure 2. End-to-end workflow for carbonyl profiling. Note the critical summation of syn/anti isomer peaks during data processing.

References

  • Review of Carbonyl Derivatization Strategies

    • Luo, X., et al. (2024). "Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples." Analytical Chemistry.
  • General Aminooxy Chemistry (Analogous Reagents)

    • BenchChem. (2025).[2] "Application Notes and Protocols for Carbonyl Derivatization using O-substituted Hydroxylamines."

  • Reaction Conditions & pH Optimization

    • Kühnbaum, T., et al. (2021). "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.
  • Oxime Isomerization in LC-MS

    • Santa, T. (2011).[3] "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography.

Sources

Application

Strategic Utilization of 2-(Aminooxy)ethanol in PROTAC Design

Topic: Strategic Utilization of 2-(Aminooxy)ethanol as a PROTAC Linker Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Abstract & St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Utilization of 2-(Aminooxy)ethanol as a PROTAC Linker Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract & Strategic Rationale

2-(Aminooxy)ethanol (CAS: 3279-95-6) represents a high-value, bifunctional linker motif in Proteolysis Targeting Chimera (PROTAC) development. Unlike standard alkyl or PEG diamine linkers, this molecule features a unique aminooxy (


)  moiety paired with a primary hydroxyl (

)
group.

Why use this specific linker?

  • Chemoselective "Click" Ligation: The enhanced nucleophilicity of the aminooxy group (via the alpha-effect) allows for rapid, bioorthogonal conjugation with aldehydes or ketones to form oxime ethers . This is ideal for parallel library synthesis where a single "Anchor Ligand" can be screened against a library of "Warhead Aldehydes."

  • Physicochemical Optimization: The oxygen atom in the backbone increases hydrophilicity compared to purely alkyl chains, improving the solubility profile of the final PROTAC.

  • Short Linker Length: It provides a minimal spacer (~3-4 atoms), critical for recruiting E3 ligases where the binding pocket is in close proximity to the solvent front (e.g., certain CRBN degraders).

Chemical Properties & Handling[1][2]

PropertySpecificationApplication Note
Structure

Bifunctional: Nucleophilic

& Nucleophilic

.
CAS 3279-95-6 (Free base) / 6027-23-2 (HCl)HCl salt is more stable and hygroscopic.
pKa (Conj. Acid) ~4.5 - 5.0Significantly lower than alkyl amines (~10). Remains nucleophilic at acidic pH.
Stability Oxidatively unstable as free baseStore under inert gas (Ar/N2) at -20°C.
Reactivity Alpha-effect NucleophileReacts with Carbonyls >

x faster than alkyl amines.

Strategic Workflow Design

The utilization of 2-(Aminooxy)ethanol typically follows a "Protect-Activate-Click" strategy. Direct use is discouraged due to polymerization risks or competing nucleophilicity.

Workflow Visualization (Graphviz)

PROTAC_Workflow cluster_Attach Step 2: Ligand Attachment (Choose One) Start 2-(Aminooxy)ethanol Protect Step 1: N-Boc Protection Start->Protect Intermediate N-Boc-2-(Aminooxy)ethanol Protect->Intermediate Mitsunobu Route A: Mitsunobu (Phenol Ligand) Intermediate->Mitsunobu Alkylation Route B: Alkylation (Convert OH to OTs/OMs) Intermediate->Alkylation Deprotect Step 3: Deprotection (TFA/DCM) Mitsunobu->Deprotect Alkylation->Deprotect Anchor Aminooxy-Ligand Anchor Deprotect->Anchor Ligation Step 4: Oxime Ligation (Aniline Catalyst) Anchor->Ligation Final Final PROTAC Ligation->Final

Caption: Synthesis workflow converting 2-(Aminooxy)ethanol into a reactive anchor for library generation.

Detailed Experimental Protocols

Phase 1: Preparation of the "Anchor" Ligand

Goal: Attach the linker to the E3 Ligase ligand (e.g., VHL or CRBN binder) via the hydroxyl group, leaving the aminooxy group protected.

Step 1: N-Boc Protection (Critical Precursor)

Before attaching to a ligand, the highly reactive aminooxy group must be silenced.

  • Reagents: 2-(Aminooxy)ethanol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq), DCM.
  • Procedure: Dissolve aminooxyethanol in DCM at 0°C. Add

    
    . Dropwise add 
    
    
    
    in DCM. Warm to RT and stir for 4h.
  • Workup: Wash with 5% citric acid (removes unreacted amine), brine, dry over

    
    .
    
  • Yield: Quantitative. Product: N-Boc-2-(aminooxy)ethanol.

Step 2: Attachment via Mitsunobu Reaction (Recommended)

Context: Ideal for attaching to ligands with a phenol group (e.g., VHL Ligand derivatives).

  • Reagents: Phenol-Ligand (1.0 eq), N-Boc-2-(aminooxy)ethanol (1.2 eq),

    
     (1.5 eq), DIAD (1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M).

  • Protocol:

    • Combine Phenol-Ligand, Linker, and

      
       in THF under 
      
      
      
      .
    • Cool to 0°C.

    • Add DIAD dropwise (maintain T < 5°C).

    • Allow to warm to RT and stir overnight.

  • Validation: Monitor by LC-MS for disappearance of Phenol-Ligand.

  • Purification: Flash chromatography (Hex/EtOAc).

Step 3: Deprotection to Reveal the "Click" Handle
  • Reagents: TFA/DCM (1:4 v/v) or 4M HCl in Dioxane.

  • Protocol: Treat the intermediate from Step 2 with acid for 1-2 hours.

  • Workup: Remove volatiles in vacuo. Note: The product will be a TFA or HCl salt. Do not neutralize yet if storing; the salt is more stable.

Phase 2: The "Click" Assembly (Oxime Ligation)

Goal: Couple the Aminooxy-Anchor with an Aldehyde-Warhead to form the final PROTAC.

Mechanism: The aminooxy nitrogen attacks the aldehyde carbonyl.[1][2] This reaction is slow at neutral pH but is catalyzed significantly by aniline at slightly acidic pH (4.5–6.0).

Aniline-Catalyzed Oxime Ligation Protocol

Reagents:

  • Component A: Aminooxy-Ligand (Salt form from Phase 1, Step 3).

  • Component B: Aldehyde-Functionalized Warhead (1.0 - 1.2 eq).

  • Catalyst: Aniline (100 mM final concentration) or p-phenylenediamine (more potent, 10 mM).[2]

  • Buffer: 0.1 M Na Acetate/Acetic Acid (pH 4.5) OR DMSO/PBS (pH 6.0).

Step-by-Step:

  • Dissolution: Dissolve Component A and Component B in DMSO to a concentration of 50–100 mM.

  • Mixing: Dilute into the reaction buffer (typically 1:1 DMSO:Buffer to ensure solubility). Final reactant concentration should be 10–20 mM.[3]

  • Catalysis: Add Aniline stock to reach 100 mM.

  • Incubation: Stir at Room Temperature for 2–12 hours.

    • QC Check: Monitor LC-MS.[3][2] The product mass will be

      
       (loss of 
      
      
      
      ).
  • Purification: Direct injection onto Prep-HPLC (Reverse Phase C18). The oxime is stable in standard acidic mobile phases (Water/MeCN + 0.1% TFA).

Quality Control & Validation

Chemical Validation (LC-MS & NMR)
  • H-NMR Signature: The oxime proton (

    
    ) is diagnostic.
    
    • Shift: Look for a singlet or triplet (depending on adjacent protons) in the 6.8 – 7.8 ppm region. This confirms the ligation.

    • Isomers: Oximes exist as E/Z isomers. You may see two peaks in HPLC or split signals in NMR. This is normal and usually does not affect biological degradation efficiency, but should be noted.

Biological Validation (Ternary Complex)

Before running degradation assays, validate the linker's ability to support ternary complex formation.

  • Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Setup: Fluorophore-tagged E3 Ligase + Terbium-tagged Target Protein + PROTAC.

  • Expectation: A bell-shaped curve (Hook effect) indicates successful ternary complex formation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Ligation pH too high (>7.0)Adjust pH to 4.5–5.0 or increase Aniline conc. to 200 mM.
Precipitation Poor solubility of warheadIncrease DMSO content to 70%; use p-phenylenediamine (requires less conc.).
Over-alkylation (Step 2) Unprotected

Ensure N-Boc protection was successful and pure before Mitsunobu.
Hydrolysis of Oxime Extreme acidic storageStore final PROTAC as a solid or in neutral DMSO. Avoid storing in 1% TFA for weeks.

References

  • Bioconjugate Techniques (3rd Edition). Hermanson, G. T. Academic Press. (2013). (Standard reference for oxime ligation chemistry).

  • Kinetically Controlled Fragment-Based Drug Discovery. Nature Reviews Drug Discovery. (2016). Discusses the use of oxime chemistry for rapid library generation.

  • Efficient Synthesis of PROTACs via Click Chemistry. MedChemComm. (2019). Highlights the utility of bioorthogonal linkers in PROTAC synthesis.

  • Aniline-Catalyzed Hydrazone and Oxime Formation. Dirksen, A., Dawson, P. E. Bioconjugate Chemistry. (2008). Defines the catalytic protocol for oxime ligation.

Sources

Method

Application Note: Optimizing Reaction Conditions for Aminooxy-Aldehyde Conjugation

Abstract Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands as a cornerstone of modern bioconjugation due to its high chemoselectivity, mild reaction conditions, and the exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands as a cornerstone of modern bioconjugation due to its high chemoselectivity, mild reaction conditions, and the exceptional stability of the resulting oxime bond.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical parameters governing the success of aminooxy-aldehyde conjugation. We delve into the underlying reaction mechanisms, explore the influence of pH, catalysts, and reactant stoichiometry, and provide detailed, field-proven protocols and a troubleshooting guide to enable robust and efficient bioconjugate development.

Introduction: The Power of Oxime Ligation

In the landscape of bioconjugation, the ability to form a stable covalent bond between two molecules with high specificity and under biocompatible conditions is paramount.[3] The reaction of an aminooxy-functionalized molecule with an aldehyde to form an oxime linkage has emerged as a premier "click chemistry" tool for applications ranging from protein labeling and antibody-drug conjugates (ADCs) to hydrogel formation and surface modification.[1][4]

The key advantage of the oxime linkage lies in its superior hydrolytic stability compared to analogous imine-based linkages like hydrazones, particularly at physiological pH.[5][6] Experimental data reveals that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones, a critical feature for bioconjugates requiring long-term stability in vivo.[5][7] This guide will equip the user with the foundational knowledge and practical steps to harness the full potential of this powerful reaction.

Core Principles: Understanding the Reaction Mechanism

The formation of an oxime is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the final C=N-O linkage.[1] The efficiency of this process is profoundly influenced by pH and the presence of a nucleophilic catalyst.

The Role of pH

The rate of uncatalyzed oxime formation exhibits a bell-shaped dependence on pH, with an optimal range typically between pH 4 and 5.[1][8] This is due to a delicate balance:

  • Acidic Conditions (Low pH): At low pH, the carbonyl group of the aldehyde is protonated, increasing its electrophilicity and accelerating the initial nucleophilic attack. However, the aminooxy group also becomes protonated, rendering it non-nucleophilic and halting the reaction.[9]

  • Neutral/Basic Conditions (High pH): At higher pH, the aminooxy group is a potent nucleophile, but the concentration of the protonated, highly electrophilic aldehyde is low, and the crucial acid-catalyzed dehydration step becomes rate-limiting.[1][8]

This pH dependency presents a challenge for biological applications where sensitive macromolecules require neutral pH (7.0-7.4) to maintain their structure and function.[10]

Nucleophilic Catalysis: Enabling Reactions at Neutral pH

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts, most notably aniline and its derivatives, are employed.[11][12] The catalyst accelerates the reaction by providing an alternative, lower-energy pathway.[4]

The aniline-catalyzed mechanism involves:

  • Schiff Base Formation: The aniline catalyst first reacts with the aldehyde to form a highly reactive protonated Schiff base (an iminium ion).[11]

  • Transimination: This intermediate is significantly more electrophilic than the starting aldehyde, allowing for rapid attack by the aminooxy nucleophile to form the oxime product and regenerate the catalyst.[1]

This catalytic cycle dramatically increases the reaction rate at neutral pH, making the conjugation of sensitive biomolecules feasible under physiological conditions.[8]

G cluster_uncatalyzed Uncatalyzed Pathway (Optimal at pH 4-5) cluster_catalyzed Aniline-Catalyzed Pathway (Efficient at pH 7) A Aldehyde (R-CHO) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aminooxy (R'-ONH₂) B->C D Oxime Product (R-CH=N-OR') C->D Acid-Catalyzed Dehydration (-H₂O) E Aldehyde (R-CHO) G Protonated Schiff Base (Iminium Ion) E->G Fast F Aniline Catalyst F->G I Oxime Product (R-CH=N-OR') G->I Transimination (Fast) H Aminooxy (R'-ONH₂) H->I I->F Catalyst Regeneration

Figure 1: Uncatalyzed vs. Aniline-Catalyzed Oxime Ligation Mechanisms.

Optimizing Key Reaction Parameters

Successful conjugation hinges on the careful optimization of several interdependent parameters.

pH Control

As discussed, pH is the most critical variable. While the uncatalyzed reaction is fastest at pH ~4.5, most bioconjugations are performed at or near neutral pH to preserve protein integrity.[8] At neutral pH, the use of a catalyst is not just recommended, it is essential for achieving reasonable reaction times.[13]

pH RangeReaction Rate (Uncatalyzed)Reaction Rate (Catalyzed)Recommended Use Case
4.0 - 5.5OptimalVery FastConjugation of robust small molecules or acid-stable biomolecules.[1][14]
6.0 - 6.5SlowFastA good compromise for some proteins; catalyst is highly recommended.[15]
7.0 - 8.0Very SlowModerate to FastStandard for most protein/antibody conjugations; catalyst is mandatory.[10][16]
Table 1: General Influence of pH on Aminooxy-Aldehyde Ligation Rates.
Catalyst Selection and Concentration

Aniline is the classic catalyst, but more potent alternatives have been developed that significantly enhance reaction rates.[11]

  • Aniline: Typically used at concentrations of 10-100 mM. Its solubility in aqueous buffers is limited to around 100 mM.[11][17]

  • p-Phenylenediamine (PPD) & m-Phenylenediamine (mPDA): These derivatives are superior catalysts due to electron-donating ring substituents and greater aqueous solubility.[10][11] They are highly effective even at low millimolar concentrations (2-10 mM).[10][18] Studies have shown PPD can accelerate PEGylation at pH 7 by 19-fold compared to the equivalent aniline-catalyzed reaction.[10][13]

CatalystTypical ConcentrationRelative Efficiency (at pH 7)Key Advantages
NoneN/A1x (Baseline)Bioorthogonal, but very slow at neutral pH.
Aniline10 - 100 mM~10-40xThe classic, well-documented catalyst.[8]
p-Phenylenediamine (PPD)2 - 10 mM>100xHighly efficient at low mM concentrations.[10][13]
m-Phenylenediamine (mPDA)10 - 50 mM>100xHigh efficiency and greater aqueous solubility than aniline.[17][18]
Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH.
Reactants and Stoichiometry

The reaction rate is dependent on the concentration of both the aldehyde and the aminooxy compound.[19] To drive the reaction to completion, it is common practice to use a molar excess of one reactant, typically the smaller, less precious molecule. For labeling a protein with a small aminooxy-dye, a 10 to 50-fold molar excess of the aminooxy reagent is often used.[20]

Buffers and Solvents
  • Buffers: Phosphate-buffered saline (PBS) at pH 7.2 or sodium acetate at pH 5.5 are common choices.[20] Crucially, avoid buffers containing primary amines, such as Tris, as they can compete with the catalyst by reacting with the aldehyde. [20]

  • Co-solvents: For aminooxy reagents with poor aqueous solubility, a stock solution can be prepared in a water-miscible organic solvent like DMSO or DMF, which is then added to the aqueous reaction buffer.[12]

Temperature and Time

Reactions are typically incubated for 2 to 24 hours.[20] For sensitive biomolecules, the reaction can be performed at 4°C to minimize degradation, though this will slow the reaction rate. Room temperature (~20-25°C) is suitable for most applications.

Experimental Protocols

Protocol 1: General Procedure for Labeling an IgG Antibody with an Aminooxy-Dye

This protocol details the site-specific labeling of the carbohydrate domains of an antibody.

G A 1. Prepare Antibody Dissolve IgG in PBS (pH 7.2) to 3-15 mg/mL B 2. Oxidize Glycans Add NaIO₄ to generate aldehydes. Incubate 30 min on ice. A->B C 3. Quench & Purify Quench with ethylene glycol. Purify via desalting column into fresh PBS (pH 7.2). B->C E 5. Conjugation Reaction - Add 50 molar eq. Aminooxy-Dye - Add Aniline to final 100 mM C->E D 4. Prepare Reagents - 5 mM Aminooxy-Dye in DMSO - 1 M Aniline Catalyst in Buffer D->E F 6. Incubate 2-4 hours at Room Temperature (or overnight at 4°C) E->F G 7. Purify Conjugate Remove excess dye and catalyst using a desalting or SEC column. F->G H 8. Characterize Analyze via UV-Vis, HPLC, or MS. G->H

Figure 2: Workflow for Site-Specific Antibody Labeling via Oxime Ligation.

A. Materials

  • IgG antibody to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5[21]

  • Sodium meta-periodate (NaIO₄)

  • Ethylene glycol

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Aminooxy-functionalized dye

  • Anhydrous DMSO

  • Aniline or p-Phenylenediamine (PPD)

  • Desalting spin columns or SEC column

B. Step-by-Step Methodology

  • Antibody Preparation: Dissolve the antibody in 1X PBS to a concentration of 20-100 µM (e.g., 3-15 mg/mL for an IgG).[21]

  • Glycan Oxidation:

    • To your antibody solution, add 1/10th volume of 10X Reaction Buffer (pH 5.5) to lower the pH for efficient oxidation.

    • Prepare a fresh 100 mM solution of NaIO₄ in deionized water.

    • Add the NaIO₄ solution to the antibody to a final concentration of 10 mM.[16]

    • Incubate the reaction for 30 minutes on ice, protected from light.[16]

  • Quenching and Buffer Exchange:

    • Quench the oxidation by adding ethylene glycol to a final concentration of 100 mM. Incubate for 10 minutes at room temperature.[14]

    • Immediately remove the excess periodate and buffer exchange the oxidized antibody into 1X PBS (pH 7.2) using a desalting spin column. This raises the pH for the catalyst-mediated ligation.

  • Conjugation Reaction:

    • Prepare a 5 mM stock solution of the aminooxy-dye in anhydrous DMSO.[21]

    • To the purified, oxidized antibody solution, add 50 molar equivalents of the aminooxy-dye stock solution.[21]

    • Initiate the reaction by adding a stock solution of aniline or PPD to a final concentration of 10-100 mM for aniline or 2-10 mM for PPD.[10][20]

  • Incubation: Gently mix and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted dye and catalyst by passing the reaction mixture through a desalting spin column or a size-exclusion chromatography (SEC) column equilibrated with your desired storage buffer (e.g., PBS).[20]

  • Characterization (Optional): Determine the degree of labeling (DOL) using UV-Vis spectroscopy. Confirm conjugate integrity via HPLC or mass spectrometry.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Buffer contains primary amines (e.g., Tris): The buffer is competing with the intended reaction.Switch to a non-amine-containing buffer like PBS, HEPES, or acetate.[20]
Sub-optimal pH: Reaction is too slow at neutral pH without a catalyst.Ensure you are using a catalyst. If the biomolecule is stable, consider running the reaction at a slightly more acidic pH (e.g., 6.5).
Inefficient or low catalyst concentration: The reaction is not being sufficiently accelerated.Increase the aniline concentration (up to 100 mM) or switch to a more potent catalyst like p-phenylenediamine (PPD) at 2-10 mM.[10][11]
Degraded/hydrolyzed reagents: The aminooxy or aldehyde functionalities are no longer active.Use fresh stock solutions of your reagents. Ensure aminooxy compounds have not been stored in acetone-washed glassware.[4]
Low Product Yield Biomolecule instability: The protein or molecule is degrading under the reaction conditions.Perform the reaction at 4°C. Confirm the stability of your biomolecule at the chosen pH and temperature.
Precipitation of reactants: A hydrophobic reagent may be precipitating out of the aqueous buffer.Increase the percentage of a co-solvent like DMSO or DMF, ensuring it does not denature your biomolecule.
Multiple Products or Heterogeneity Formation of E/Z isomers: The oxime bond can form as two geometric isomers.This is an inherent property of the oxime bond and usually does not affect the function of the bioconjugate. The isomers may be separable by reverse-phase HPLC.[20]
Multiple labeling sites on the biomolecule: The biomolecule contains multiple aldehydes or ketones.If site-specificity is critical, consider protein engineering strategies to introduce a single, unique aldehyde handle.[15]
Table 3: Troubleshooting Common Issues in Aminooxy-Aldehyde Conjugation.

Conclusion

The aminooxy-aldehyde conjugation is a robust and highly dependable method for creating stable bioconjugates. Its success relies on a clear understanding of the interplay between pH and catalysis. While the reaction is intrinsically fastest under acidic conditions, the use of potent nucleophilic catalysts like p-phenylenediamine enables rapid and efficient ligation at physiological pH, protecting sensitive biomolecules from denaturation. By carefully controlling reaction parameters and following the optimized protocols outlined in this guide, researchers can confidently and successfully generate well-defined, stable bioconjugates for a vast array of scientific applications.

References

  • National Center for Biotechnology Information. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PubMed Central. Available at: [Link].

  • SciSpace. Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link].

  • AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. Available at: [Link].

  • PubMed. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. PubMed. Available at: [Link].

  • National Center for Biotechnology Information. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. PubMed Central. Available at: [Link].

  • ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link].

  • National Center for Biotechnology Information. Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. Available at: [Link].

  • ACS Publications. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Available at: [Link].

  • MDPI. Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. Available at: [Link].

  • National Center for Biotechnology Information. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PubMed Central. Available at: [Link].

  • Cole DeForest Lab. Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Cole DeForest Lab. Available at: [Link].

  • National Center for Biotechnology Information. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PubMed Central. Available at: [Link].

  • Glen Research. Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Glen Research. Available at: [Link].

  • Interchim. Aminooxy & Aldehyde PEO/PEG reagents. Interchim. Available at: [Link].

  • Royal Society of Chemistry. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available at: [Link].

  • University of Louisville Institutional Repository. Aminooxy reagents for synthesis and analysis : expanding the role of oximation. ThinkIR. Available at: [Link].

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Available at: [Link].

  • National Center for Biotechnology Information. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. PubMed Central. Available at: [Link].

  • Chemistry LibreTexts. 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. Available at: [Link].

Sources

Application

Topic: Strategic Synthesis of Novel Hydroxamic Acid Derivatives Using 2-(Aminooxy)ethanol Hydrochloride

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Objective: This document provides a comprehensive guide to the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals

Objective: This document provides a comprehensive guide to the synthesis of O-alkylated hydroxamic acid derivatives starting from 2-(Aminooxy)ethanol hydrochloride. It combines detailed, field-tested protocols with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Versatility of Hydroxamic Acids and the Role of 2-(Aminooxy)ethanol

Hydroxamic acids (R-CO-NH-OH) are a pivotal class of organic compounds, renowned for their potent metal-chelating properties.[1][2] This ability makes them a cornerstone pharmacophore in medicinal chemistry, particularly as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][3] The synthesis of diverse and complex hydroxamic acids is therefore a subject of intense interest for drug discovery.[4]

This guide focuses on a strategic modification: the use of 2-(Aminooxy)ethanol hydrochloride (H₂N-O-CH₂CH₂OH·HCl) as the hydroxylamine source. This reagent allows for the direct incorporation of a hydroxyethyl group onto the hydroxamic acid oxygen. This modification can be a powerful tool for modulating the physicochemical properties of a lead compound, potentially enhancing aqueous solubility, providing a handle for further functionalization, or altering the molecule's interaction with its biological target.

We will detail a robust and widely applicable method for coupling 2-(Aminooxy)ethanol with carboxylic acids using standard peptide coupling reagents. This approach is favored for its mild conditions and broad substrate scope.[1][5]

The Underlying Chemistry: Mechanism of Amide Bond Formation

The synthesis of a hydroxamic acid derivative from a carboxylic acid and an O-substituted hydroxylamine is fundamentally an amide bond formation reaction. Because carboxylic acids are generally not reactive enough for direct condensation with amines, an activating agent is required.[6] The most common and effective strategy involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

The mechanism proceeds via several key steps:

  • Liberation of the Free Base: 2-(Aminooxy)ethanol hydrochloride is a salt. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is added to neutralize the hydrochloride and generate the free, nucleophilic 2-(aminooxy)ethanol in situ.

  • Carboxylic Acid Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

  • Nucleophilic Attack: The liberated 2-(aminooxy)ethanol, a potent nucleophile, attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating the dicyclohexylurea (DCU) byproduct and forming the desired hydroxamic acid derivative product. The addition of HOBt can intercept the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to side reactions, often leading to higher yields and purity.[6]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis, from starting materials to the final, characterized product.

G cluster_start cluster_setup Start Starting Materials (Carboxylic Acid, 2-(Aminooxy)ethanol HCl) Setup Reaction Setup (Inert Atmosphere, 0°C to RT) Reagents Reagents (EDC, HOBt, DIPEA, Solvent) Monitoring Reaction Monitoring (TLC, LC-MS) Setup->Monitoring Stir 12-24h Workup Aqueous Work-up (Acid/Base Washes) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Crude Product Characterization Characterization (NMR, MS, IR) Purification->Characterization Pure Fractions Product Final Product (O-(2-hydroxyethyl)hydroxamic acid derivative) Characterization->Product Verified Structure cluster_start cluster_start cluster_start->Setup

Caption: General workflow for hydroxamic acid derivative synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an O-(2-hydroxyethyl)hydroxamic acid derivative from a generic carboxylic acid (R-COOH).

Materials and Reagents
ReagentFormulaMW ( g/mol )Purpose
Carboxylic Acid (Substrate)R-COOH-Starting Material
2-(Aminooxy)ethanol hydrochlorideC₂H₈ClNO₂113.54Hydroxylamine Source
EDC·HCl (EDCI)C₈H₁₈ClN₃191.70Coupling Agent
HOBt (Hydrate)C₆H₅N₃O·xH₂O135.13 (anh.)Activating Agent/Racemization Suppressant
DIPEAC₈H₁₉N129.24Non-nucleophilic Base
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous Solvent
1 M Hydrochloric Acid (HCl)HCl-Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃-Aqueous Wash
BrineNaCl (sat. aq.)-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent
Step-by-Step Methodology

Note: Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Initial Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Add 2-(Aminooxy)ethanol hydrochloride (1.2 eq) and HOBt (1.2 eq).

    • Dissolve/suspend the solids in anhydrous Dichloromethane (DCM), using approximately 10-20 mL per mmol of the limiting reagent.

    • Rationale: Adding all solids at the beginning is convenient. The order is not critical at this stage before the base and coupling agent are added.

  • Cooling and Base Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred suspension. Stir for 15-20 minutes.

    • Rationale: Cooling the reaction mixture helps to control any exotherm from the acid-base neutralization and the subsequent activation step. DIPEA neutralizes both the HCl salt of the hydroxylamine and the carboxylic acid, and the additional equivalent drives the reaction forward.

  • Carboxylic Acid Activation and Coupling:

    • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Rationale: EDC is added last to initiate the activation and coupling. Allowing the reaction to proceed overnight ensures it goes to completion.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x)

      • Saturated NaHCO₃ solution (2 x)

      • Brine (1 x)

    • Rationale: The acidic wash removes excess DIPEA. The basic wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure hydroxamic acid derivative.

    • Rationale: Chromatography is essential for removing the urea byproduct generated from EDC and any other impurities.[7]

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

  • ¹H NMR: Look for characteristic peaks corresponding to the newly formed amide N-H proton, the -O-CH₂- and -CH₂-OH protons from the 2-(aminooxy)ethanol moiety, and the signals from the parent carboxylic acid backbone.

  • ¹³C NMR: Observe the carbonyl carbon of the newly formed hydroxamic acid, typically in the range of 165-175 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by observing the molecular ion peak [M+H]⁺ or [M+Na]⁺.

  • Infrared (IR) Spectroscopy: Identify characteristic stretches for the C=O (approx. 1630-1680 cm⁻¹) and O-H (broad, approx. 3200-3400 cm⁻¹) groups.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Degradation of EDC (moisture-sensitive).- Insufficient base.- Ensure all reagents and solvents are anhydrous. Use fresh EDC.- Check the pH after adding DIPEA to ensure it's basic.- Consider using an alternative coupling agent like HATU or HBTU.
Starting Material Remaining - Insufficient reaction time.- Steric hindrance around the carboxylic acid.- Allow the reaction to stir for a longer period (up to 48 hours).- Gently heat the reaction mixture (e.g., to 40 °C) if substrates are stable.- Use a more powerful activating agent.
Formation of N-acylurea The O-acylisourea intermediate rearranged before reacting with the hydroxylamine.- Ensure HOBt is used, as it minimizes this side reaction.[7]- Add the hydroxylamine and base before adding EDC to ensure the nucleophile is ready.
Difficulty in Purification The urea byproduct from EDC is co-eluting with the product or is poorly soluble.- During work-up, acidify with citric acid instead of HCl; the citrate salt of the urea is sometimes more soluble.- If the product is non-polar, the urea can sometimes be filtered off from the DCM solution before work-up.

Safety and Handling

  • 2-(Aminooxy)ethanol hydrochloride & Hydroxylamine Derivatives: Hydroxylamine and its derivatives can be toxic, corrosive, and skin sensitizers.[8][9][10] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • EDC·HCl: Is a moisture-sensitive irritant. Avoid inhalation of dust.

  • DIPEA: Is a corrosive and flammable liquid. Handle with care in a fume hood.

  • DCM: Is a volatile solvent and a suspected carcinogen.[10] Minimize exposure by handling it exclusively in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11]

References

  • Sharma, V., & Sharma, P. C. (2012). Methods for Hydroxamic Acid Synthesis. PMC - NIH. [Link]

  • Singh, T., & Singh, O. (2018). Strategies for the Synthesis of Hydroxamic Acids. Bentham Science Publishers. [Link]

  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]

  • Sharma, V., et al. (2012). Methods for Hydroxamic Acid Synthesis. ResearchGate. [Link]

  • Coley, C. W., et al. (2026). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications. [Link]

  • SDFine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE GHS Safety Data Sheet. SDFine. [Link]

  • Sancineto, L., & Radi, M. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential. DC Fine Chemicals. [Link]

  • Taylor & Francis. (n.d.). Hydroxamic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Aniline-Catalyzed Oxime Ligation Using 2-(Aminooxy)ethanol for Bioconjugation

Executive Summary Chemoselective bioconjugation is a cornerstone of modern drug development, enabling the synthesis of antibody-drug conjugates (ADCs), PEGylated therapeutics, and highly specific molecular probes. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chemoselective bioconjugation is a cornerstone of modern drug development, enabling the synthesis of antibody-drug conjugates (ADCs), PEGylated therapeutics, and highly specific molecular probes. Among the available chemistries, oxime ligation—the condensation of an aminooxy group with an aldehyde or ketone—is prized for yielding a hydrolytically stable covalent bond. However, uncatalyzed oxime formation is impractically slow at physiological pH, often requiring highly acidic conditions (pH < 5.0) that can denature sensitive proteins or degrade acid-labile glycans[1].

This Application Note details the use of aniline as a nucleophilic organocatalyst to accelerate oxime ligation, specifically utilizing 2-(Aminooxy)ethanol as the nucleophile. 2-(Aminooxy)ethanol is an ideal reagent for capping reactive aldehydes or introducing a minimal hydrophilic modifier without inducing hydrophobic aggregation. By leveraging aniline catalysis, researchers can achieve rapid, quantitative bioconjugation at pH 6.0–7.0, preserving the structural integrity of sensitive biomolecules[2].

Mechanistic Causality: The Role of Aniline and 2-(Aminooxy)ethanol

To design a successful bioconjugation reaction, one must understand the thermodynamic and kinetic bottlenecks of the system. Oxime ligation is fundamentally limited by the slow dehydration of the initial tetrahedral intermediate at neutral pH[1].

Aniline bypasses this bottleneck by acting as a nucleophilic catalyst. Because aniline (pKa ~4.6) is largely unprotonated and highly nucleophilic at pH 6.5, it rapidly attacks the target aldehyde to form a protonated Schiff base (imine) intermediate[2]. This intermediate is vastly more electrophilic than the original carbonyl.

Subsequently, 2-(Aminooxy)ethanol enters the reaction. The aminooxy group is supercharged by the "alpha-effect"—the adjacent oxygen atom donates electron density, making it an exceptionally strong nucleophile even at slightly acidic to neutral pH. It executes a rapid transimination reaction, displacing the aniline catalyst and forming the irreversible, hydrolytically stable oxime linkage[2].

Mechanism Aldehyde Aldehyde Target Schiff Schiff Base Intermediate Aldehyde->Schiff Fast (pH 6-7) Aniline Aniline Catalyst Aniline->Schiff Oxime Stable Oxime Conjugate Schiff->Oxime Transimination Aminooxy 2-(Aminooxy)ethanol Aminooxy->Oxime Oxime->Aniline Catalyst Regeneration

Fig 1. Mechanistic pathway of aniline-catalyzed oxime ligation via Schiff base intermediate.

Quantitative Kinetic Profiling

The addition of aniline transforms oxime ligation from a multi-day incubation into a rapid, same-day workflow. The reaction rate exhibits a linear dependence on catalyst concentration, with 100 mM aniline providing optimal acceleration without compromising protein solubility[3].

Table 1: Kinetic Comparison of Oxime Ligation (Aminooxy + Aldehyde Model)

Reaction ConditionCatalystpHRate Constant (

, M

s

)
Relative AccelerationTime to >90% Yield (100 µM)
UncatalyzedNone4.5~0.011x> 48 hours
UncatalyzedNone7.0< 0.001< 0.1x> 7 days
Catalyzed100 mM Aniline4.53.0 ± 0.3~300x< 2 hours
Catalyzed100 mM Aniline7.08.2 ± 1.0~8,200x< 1 hour

(Data synthesized from kinetic profiling of aniline-catalyzed biomolecular labeling[2])

Self-Validating Experimental Protocol

Objective: Site-specific capping of an aldehyde-tagged protein (e.g., generated via periodate oxidation of N-terminal serine/threonine) using 2-(Aminooxy)ethanol.

System Validation: This protocol is engineered as a closed-loop, self-validating system. By integrating an in-line LC-MS check prior to final purification, the operator confirms the exact mass shift corresponding to the covalent attachment of the 2-(aminooxy)ethanol moiety, ensuring no downstream resources are wasted on incomplete ligations.

Workflow Prep Reagent Prep (Fresh Aniline) React Ligation Reaction (1-2 hrs, RT) Prep->React Validate In-line LC-MS (Mass Shift Check) React->Validate Purify Desalting (Remove Catalyst) Validate->Purify

Fig 2. Self-validating experimental workflow for oxime bioconjugation.

Step 1: Buffer and Reagent Preparation
  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

    • Causality: pH 6.5 is the kinetic sweet spot. It ensures aniline remains largely unprotonated (active as a nucleophile) while providing enough ambient protons to activate the transient Schiff base for the final aminooxy attack[1].

  • Aniline Catalyst Stock (1.0 M): Dissolve Aniline Hydrochloride in Reaction Buffer.

    • Causality: Aniline hydrochloride is strictly preferred over free aniline base due to its superior aqueous solubility and resistance to air oxidation[1]. Prepare fresh to avoid reactive oxidative byproducts.

  • 2-(Aminooxy)ethanol Stock (100 mM): Prepare fresh in Reaction Buffer.

Step 2: Catalyzed Ligation Reaction
  • Dilute the aldehyde-tagged protein to a final concentration of 10–50 µM in Reaction Buffer.

  • Add the Aniline Stock to achieve a final concentration of 100 mM .

  • Add the 2-(Aminooxy)ethanol Stock to a final concentration of 2–5 mM (ensuring a large molar excess to drive the equilibrium).

  • Incubate the mixture at room temperature (20–25°C) for 1 to 2 hours with gentle agitation.

Step 3: In-Line LC-MS Validation (Critical Checkpoint)

Before proceeding to purification, withdraw a 5 µL aliquot and quench with 0.1% Formic Acid. Analyze via Intact Protein LC-MS.

  • Validation Criteria (Success): Look for a mass shift of exactly +59.06 Da relative to the aldehyde-tagged precursor. (Calculation: 2-(Aminooxy)ethanol MW is 77.08 Da. Condensation releases H₂O[18.02 Da]. Net addition = 59.06 Da).

  • Validation Criteria (Failure/Incomplete): A mass shift of +75.11 Da indicates a trapped aniline Schiff base intermediate. This means the transimination step failed, likely due to the pH drifting too high or insufficient 2-(aminooxy)ethanol.

Step 4: Purification

Once LC-MS confirms >95% conversion to the +59.06 Da species, process the reaction mixture through a pre-equilibrated desalting column (e.g., Sephadex G-25) or perform overnight dialysis against PBS (pH 7.4) to remove the aniline catalyst and unreacted 2-(aminooxy)ethanol.

Field-Proven Insights & Troubleshooting

  • Protein Precipitation: While 100 mM aniline is the gold standard for acceleration, it can be harsh on marginally stable proteins. If precipitation occurs, reduce the aniline concentration to 10–20 mM and extend the reaction time to 4–6 hours. Alternatively, p-phenylenediamine can be substituted as a highly efficient catalyst at lower concentrations (2–10 mM)[4].

  • Buffer Incompatibility: Avoid Tris or primary amine-containing buffers (e.g., Glycine), as they will competitively form Schiff bases with the target aldehyde, severely depressing the yield of the desired oxime conjugate. Always use Phosphate, HEPES, or MOPS.

References

  • [2] Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. 2

  • [1] Dirksen, A., et al. (2006). Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH. ResearchGate. 1

  • [3] Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. ResearchGate.3

  • [4] Agarwal, P., et al. (2014). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. NIH. 4

Sources

Application

Application Note: High-Specificity Carbonyl Profiling in Metabolomics Using 2-(Aminooxy)ethanol Hydrochloride

This is a comprehensive Application Note and Protocol for the use of 2-(Aminooxy)ethanol hydrochloride in metabolomics. This guide focuses on its specialized application for enhanced carbonyl profiling via Gas Chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the use of 2-(Aminooxy)ethanol hydrochloride in metabolomics. This guide focuses on its specialized application for enhanced carbonyl profiling via Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

The accurate profiling of carbonyl-containing metabolites (aldehydes, ketones, keto-acids, reducing sugars) is a cornerstone of central carbon metabolism analysis. While Methoxyamine Hydrochloride (MeOX) is the industry standard for oximation, it suffers from limitations regarding the volatility of low-molecular-weight metabolites and co-elution of isomers.

2-(Aminooxy)ethanol hydrochloride (AOE) offers a strategic alternative. By introducing a hydroxyethyl moiety ($ -CH_2CH_2OH $) to the carbonyl group, AOE enables a dual-derivatization mechanism . The subsequent silylation step derivatizes both the metabolite's native polar groups and the hydroxyl tail of the AOE tag. This results in a significant mass shift (+102 Da vs. MeOX), improved chromatographic resolution of isomers, and enhanced detection of volatile short-chain carbonyls.

Chemical Mechanism & Rationale

The Challenge: Keto-Enol Tautomerization

Reducing sugars and keto-acids exist in equilibrium between open-chain and ring forms (mutarotation) or keto-enol tautomers. Direct silylation results in multiple peaks for a single metabolite, complicating quantification. Oximation "locks" the carbonyl functionality in the open-chain oxime form.

The AOE Advantage: The "Anchor" Effect

Unlike Methoxyamine, which adds a small non-reactive methyl group, 2-(Aminooxy)ethanol adds a reactive hydroxyethyl tail.

  • Step 1: Oximation. AOE reacts with the carbonyl to form an O-(2-hydroxyethyl)oxime .

  • Step 2: Silylation. The silylating agent (e.g., MSTFA) reacts with:

    • Native -OH/-NH groups on the metabolite.

    • The -OH group on the newly added AOE tag.

Mechanism Diagram:

G cluster_0 Step 1: Oximation cluster_1 Step 2: Silylation (MSTFA) Metabolite Carbonyl Metabolite (R1-C(=O)-R2) Intermediate Hydroxyethyl-Oxime (R1-C(=N-O-Et-OH)-R2) Metabolite->Intermediate Pyridine, 60°C AOE 2-(Aminooxy)ethanol (H2N-O-CH2-CH2-OH) AOE->Intermediate Final Double-Derivatized Product (R1-C(=N-O-Et-O-TMS)-R2) Intermediate->Final Silylation of Tag & Analyte MSTFA MSTFA (TMS Donor) MSTFA->Final

Figure 1: Reaction mechanism showing the capture of the carbonyl and subsequent silylation of the AOE tag.

Mass Shift Calculation
ReagentDerivative Structure (at Carbonyl)Mass Added (Da)Net Mass Shift vs. MeOX
Methoxyamine (MeOX)

+290 (Baseline)
2-(Aminooxy)ethanol (AOE)

+131 +102

Note: The +102 Da shift moves low-mass analytes (e.g., Pyruvate, Glycolaldehyde) out of the noisy low m/z region (<100 m/z), significantly improving Signal-to-Noise (S/N) ratios.

Materials & Reagents

Reagents
  • 2-(Aminooxy)ethanol hydrochloride (CAS: 37816-33-8 or 23156-68-5).[1] Purity ≥ 98%.

  • Pyridine , Anhydrous (99.8%). Critical: Moisture inhibits the reaction.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

  • Internal Standards: Ribitol or d4-Succinic Acid (20 µg/mL in Methanol).

  • Extraction Solvent: Methanol:Chloroform:Water (5:2:2 v/v/v).

Equipment
  • GC-MS System (e.g., Agilent 7890/5977 or Thermo Trace/ISQ).

  • Refrigerated Centrifuge.

  • Thermal Shaker or Heating Block.

  • SpeedVac Concentrator.

Detailed Protocol

Phase 1: Metabolite Extraction

Standardization is key to reproducibility.

  • Harvest: Collect biological sample (e.g., 10 mg tissue or 50 µL plasma). Quench metabolism immediately with liquid nitrogen.

  • Homogenization: Add 1 mL Extraction Solvent (pre-chilled to -20°C) and 10 µL Internal Standard .

  • Disruption: Homogenize (bead beat or vortex) for 2 mins at 4°C.

  • Separation: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Drying: Transfer 400 µL of the supernatant to a glass GC vial insert. Evaporate to complete dryness in a SpeedVac (no heat).

    • Checkpoint: Ensure no residual water remains; water hydrolyzes silylation reagents.

Phase 2: Two-Step Derivatization
Step A: Oximation with AOE
  • Prepare AOE Solution : Dissolve 2-(Aminooxy)ethanol hydrochloride in anhydrous pyridine to a concentration of 20 mg/mL .

    • Note: Prepare fresh daily. The reagent is hygroscopic.

  • Add 50 µL of AOE Solution to the dried sample.

  • Vortex vigorously for 30 seconds to dissolve the residue.

  • Incubate: Heat at 60°C for 90 minutes .

    • Why: This step opens sugar rings and locks them as oximes. The higher temperature ensures completion for sterically hindered ketones.

Step B: Silylation
  • Add 50 µL of MSTFA + 1% TMCS .

  • Vortex for 10 seconds.

  • Incubate: Heat at 37°C for 30 minutes .

    • Note: Do not overheat in this step to prevent degradation of thermally labile metabolites (e.g., glutamine).

  • Centrifugation: Centrifuge at 3,000 x g for 2 mins to settle any precipitate (pyridine salts).

  • Transfer supernatant to a GC vial with a micro-insert.

Phase 3: GC-MS Acquisition Parameters
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (or 1:10 Split for concentrated samples), 250°C
Injection Vol 1.0 µL
Oven Program 60°C (1 min)

10°C/min

300°C (10 min hold)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Mass Range m/z 50 – 650

Data Interpretation & Quality Control

Identification of AOE Derivatives

AOE derivatives will elute later than their MeOX counterparts due to the increased molecular weight and bulk of the -Et-OTMS group.

  • Diagnostic Ions: Look for the [M-15] (loss of methyl) and m/z 73 (TMS) ions.

  • Specific Fragment: The AOE tag itself often generates a characteristic fragment at m/z 103 (

    
    ) or m/z 117  depending on fragmentation near the nitrogen.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal Incomplete drying (Water present).Increase SpeedVac time; add 10 µL toluene before drying to azeotrope water.
Multiple Peaks per Metabolite Incomplete oximation.Increase Step A incubation time to 2 hours; check AOE reagent quality.
No Derivatives Found AOE HCl did not dissolve.Pyridine must be anhydrous. Sonicate the AOE/Pyridine mix before adding to sample.

Workflow Visualization

Workflow cluster_Deriv Derivatization Start Biological Sample (Plasma/Tissue) Extract Extraction MeOH:CHCl3:H2O Start->Extract Dry Dry to Residue (SpeedVac) Extract->Dry Oxime Add AOE-HCl / Pyridine 60°C, 90 min Dry->Oxime Anhydrous Conditions Silyl Add MSTFA + 1% TMCS 37°C, 30 min Oxime->Silyl Dual Derivatization GCMS GC-MS Analysis (Splitless, DB-5MS) Silyl->GCMS

Figure 2: Step-by-step experimental workflow for AOE-mediated metabolomics.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link

  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. Link

  • Thermo Fisher Scientific. GC-MS Metabolomics Analysis: Sample Derivatization Strategies. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Schweer, H. (1982). Gas chromatography–mass spectrometry of aldoses as O-methoxime, O-benzyloxime and O-ethoxime trimethylsilyl derivatives. Journal of Chromatography A. (Foundational comparison of different oxime chain lengths). Link

Sources

Method

Application Note &amp; Protocols: Synthesis and Application of Heterobifunctional Linkers Utilizing 2-(Aminooxy)ethanol

Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of heterobifunctional linkers derived from 2-(aminooxy)ethanol. The unique reactivity of the aminooxy group enables highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of heterobifunctional linkers derived from 2-(aminooxy)ethanol. The unique reactivity of the aminooxy group enables highly specific and stable oxime bond formation with carbonyl compounds, a cornerstone of modern bioconjugation strategies. We detail the synthesis of an exemplary Aminooxy-PEG-Maleimide linker, its subsequent conjugation to a thiol-containing biomolecule, and methods for characterization. These protocols are designed for researchers and professionals in drug development, offering a robust framework for creating advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and PROTACs.

Introduction: The Central Role of Bifunctional Linkers

In the landscape of targeted therapeutics and diagnostics, bifunctional linkers are the critical components that connect distinct molecular entities, such as an antibody and a cytotoxic drug in an ADC.[1][2] The linker's chemical nature dictates the stability, solubility, and release mechanism of the conjugated payload, directly impacting the efficacy and safety of the final product.[2][3]

Among the diverse chemistries available for bioconjugation, the formation of an oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone) stands out for its exceptional chemoselectivity and stability under physiological conditions.[4][5][6] This bioorthogonal reaction proceeds with high efficiency in aqueous environments, a critical requirement for modifying sensitive biomolecules.[7] 2-(Aminooxy)ethanol serves as an ideal and cost-effective starting material for constructing linkers that leverage this powerful chemistry, providing a primary aminooxy group for oxime ligation and a terminal hydroxyl group for further functionalization.

The Chemistry of Oxime Ligation: A Foundation of Stability

The reaction between an aminooxy group (-O-NH₂) and a carbonyl group (C=O) forms a stable oxime linkage (C=N-O). This reaction is significantly more stable against hydrolysis than corresponding hydrazone linkages.[6] The reaction mechanism proceeds via a two-step process: nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond. The reaction rate is pH-dependent, typically favoring mildly acidic conditions (pH 4.5-5.5); however, the use of a catalyst, such as aniline, allows the reaction to proceed efficiently at neutral pH (pH 7.0-7.4), which is more amenable to protein stability.[5][8]

Figure 1: Mechanism of Oxime Ligation. An aminooxy-functionalized linker reacts with a carbonyl group to form a stable oxime bond.

Synthesis of a Heterobifunctional Aminooxy-PEG-Maleimide Linker

This section provides a detailed protocol for synthesizing a heterobifunctional linker starting from 2-(aminooxy)ethanol. The design incorporates a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[5][9] The final linker will possess an aminooxy group at one terminus and a maleimide group at the other, enabling orthogonal conjugation strategies: oxime ligation to a carbonyl-containing molecule and Michael addition to a thiol-containing molecule (e.g., cysteine residue on a protein).

Synthetic Workflow Overview

The synthesis is a multi-step process involving the protection of the aminooxy group, functionalization of the hydroxyl group, and final deprotection and installation of the maleimide moiety.

G start 2-(Aminooxy)ethanol step1 Step 1: Protection (Boc Anhydride) start->step1 boc_protected Boc-ONH-CH₂CH₂-OH step1->boc_protected step2 Step 2: PEGylation (MsCl, then HO-PEG-N₃) boc_protected->step2 pegylated Boc-ONH-CH₂CH₂-O-PEG-N₃ step2->pegylated step3 Step 3: Azide Reduction (H₂, Pd/C) pegylated->step3 amine Boc-ONH-CH₂CH₂-O-PEG-NH₂ step3->amine step4 Step 4: Maleimide Installation (Maleic Anhydride, Ac₂O) amine->step4 maleimide_protected Boc-ONH-CH₂CH₂-O-PEG-Maleimide step4->maleimide_protected step5 Step 5: Deprotection (TFA) maleimide_protected->step5 final_product H₂N-O-CH₂CH₂-O-PEG-Maleimide (Final Linker) step5->final_product

Figure 2: Synthetic workflow for an Aminooxy-PEG-Maleimide linker from 2-(aminooxy)ethanol.

Detailed Experimental Protocol

Materials:

  • 2-(Aminooxy)ethanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), Anhydrous

  • Methanesulfonyl chloride (MsCl)

  • Azido-PEG-OH (e.g., n=4)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), Anhydrous

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Maleic anhydride

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (silica gel, rotary evaporator, etc.)

Protocol Steps:

  • Protection of the Aminooxy Group:

    • Dissolve 2-(aminooxy)ethanol hydrochloride (1.0 eq) in DCM. Add TEA (2.2 eq) and cool to 0°C.

    • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by silica gel chromatography to yield tert-butyl (2-hydroxyethyl)oxycarbamate.

    • Rationale: The Boc group protects the highly nucleophilic aminooxy moiety, preventing it from reacting in subsequent steps.

  • PEGylation:

    • Dissolve tert-butyl (2-hydroxyethyl)oxycarbamate (1.0 eq) in anhydrous THF and cool to 0°C.

    • Add NaH (1.2 eq) portion-wise and stir for 30 minutes.

    • In a separate flask, dissolve Azido-PEG-OH (1.1 eq) in anhydrous THF, cool to 0°C, and add MsCl (1.2 eq) and TEA (1.5 eq). Stir for 1 hour.

    • Add the activated mesylated-PEG solution to the first flask. Allow to warm to room temperature and stir for 16 hours.

    • Quench carefully with water, extract with ethyl acetate, and purify by silica gel chromatography.

    • Rationale: This step introduces the PEG spacer and a terminal azide. The azide is a stable precursor to the amine needed for maleimide installation.

  • Azide Reduction:

    • Dissolve the azido-PEG intermediate in MeOH.

    • Add Pd/C catalyst (10% w/w).

    • Purge the flask with H₂ gas and maintain a hydrogen atmosphere (balloon pressure is sufficient) while stirring vigorously for 6 hours.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. The resulting amine is often used directly in the next step.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the azide to a primary amine without affecting the Boc protecting group.

  • Maleimide Installation:

    • Dissolve the crude amine (1.0 eq) and maleic anhydride (1.1 eq) in glacial acetic acid. Stir at room temperature for 2 hours.

    • Add NaOAc (0.5 eq) and Ac₂O (3.0 eq) and heat the mixture to 60°C for 3 hours.

    • Cool, pour into ice water, and extract with ethyl acetate. Purify by silica gel chromatography to yield the Boc-protected Aminooxy-PEG-Maleimide linker.

    • Rationale: This two-step, one-pot procedure first forms the maleamic acid, which is then cyclized to the maleimide using acetic anhydride.

  • Boc Deprotection:

    • Dissolve the protected linker in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 1 hour.

    • Remove the solvent in vacuo. Co-evaporate with DCM several times to remove residual TFA.

    • The final product, Aminooxy-PEG-Maleimide, is obtained as a TFA salt.

    • Rationale: TFA provides strongly acidic conditions required to cleave the Boc protecting group, liberating the reactive aminooxy functionality.

Characterization and Quality Control

Verifying the identity and purity of the synthesized linker is critical. A combination of analytical techniques should be employed at the end of the synthesis.

Technique Purpose Expected Result for Aminooxy-PEG4-Maleimide
¹H NMR Structural ConfirmationPresence of characteristic peaks for maleimide protons (~6.7 ppm), PEG backbone (~3.6 ppm), and methylene groups adjacent to the aminooxy group.
LC-MS Purity & Mass VerificationA major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
HPLC Purity AssessmentA single, sharp peak indicating >95% purity.

Application: Conjugation to a Thiolated Protein

This protocol describes the use of the synthesized linker to conjugate with a protein containing a free cysteine residue, such as a monoclonal antibody (mAb) that has been selectively reduced.

Bioconjugation Workflow

G cluster_protein Protein Modification cluster_linker Linker cluster_payload Payload Modification Protein Protein with Thiol Group (P-SH) Conjugate1 Step 1: Michael Addition (pH 6.5-7.5) Protein->Conjugate1 Linker Aminooxy-PEG-Maleimide Linker->Conjugate1 Payload Drug/Molecule with Aldehyde Group (D-CHO) Conjugate2 Step 2: Oxime Ligation (pH 7.0, Aniline catalyst) Payload->Conjugate2 LinkerProtein Linker-Protein Conjugate (Aminooxy-PEG-S-P) Conjugate1->LinkerProtein LinkerProtein->Conjugate2 FinalADC Final Conjugate (D-CH=N-O-PEG-S-P) Conjugate2->FinalADC

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Aminooxy)ethanol Ligation

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Oxime Ether Formation Reagent Focus: 2-(Aminooxy)ethanol (CAS: 3279-95-6 / HCl Salt: 3332-27-2) Core Logic: The Mechanics of Ligation User Note:...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for Oxime Ether Formation Reagent Focus: 2-(Aminooxy)ethanol (CAS: 3279-95-6 / HCl Salt: 3332-27-2)

Core Logic: The Mechanics of Ligation

User Note: To improve yield, you must first understand that oxime formation is a tug-of-war between nucleophilicity and acid catalysis .

The reaction between 2-(Aminooxy)ethanol and an aldehyde/ketone proceeds in two steps:

  • Nucleophilic Attack: The aminooxy nitrogen attacks the carbonyl carbon.[1]

  • Dehydration: The intermediate carbinolamine loses water to form the double bond.[1]

The pH Paradox
  • At Low pH (< 4.0): The reaction slows because the aminooxy group (pKa ~4.6) becomes protonated (

    
    ), killing its nucleophilicity.
    
  • At Neutral pH (> 6.0): The reaction slows because the dehydration step is acid-catalyzed. Without protons, the intermediate reverts to starting materials.

  • The Sweet Spot: pH 4.5 is the thermodynamic compromise for uncatalyzed reactions. However, for biological stability, many researchers must work at pH 6.0–7.0, where yield often crashes.

Data Table: Reaction Conditions vs. Outcome
ParameterOptimal RangeImpact on YieldCritical Note
pH 4.0 – 4.5 (Uncatalyzed)6.0 – 7.0 (Catalyzed)High At pH 7, catalysis is mandatory for high yields.
Concentration 10 – 100 mMHigh Second-order kinetics. Dilution (<1 mM) drastically reduces rate.
Catalyst Aniline or mPDAVery High Increases rate by 10–400x at neutral pH.
Water MinimalMedium High water content promotes hydrolysis (reverse reaction).

Visualizing the Solution: Aniline Catalysis

At neutral pH, the rate-limiting step is dehydration. Nucleophilic catalysts (Aniline or m-Phenylenediamine) bypass this by forming a highly reactive Schiff Base intermediate.[2]

OximeCatalysis Ketone Aldehyde/Ketone (Substrate) SchiffBase Protonated Schiff Base (Activated Intermediate) Ketone->SchiffBase + Catalyst (Fast Attack) Aniline Aniline/mPDA (Catalyst) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regenerated Oxime Stable Oxime Ether (Final Product) SchiffBase->Oxime + Alkoxyamine (Transimination) Water H2O SchiffBase->Water - H2O Alkoxyamine 2-(Aminooxy)ethanol (Nucleophile) Alkoxyamine->Oxime

Figure 1: The catalytic cycle.[3] The catalyst sacrifices itself to form a Schiff base, which is far more susceptible to attack by 2-(Aminooxy)ethanol than the native ketone.

Validated Protocol: The "Gold Standard" Method

Objective: Conjugation of 2-(Aminooxy)ethanol to a protein/peptide ketone at pH 6.5.

Reagents:

  • Linker: 2-(Aminooxy)ethanol HCl (MW ~113.5 g/mol ). Note: If using free base, adjust MW.

  • Catalyst: m-Phenylenediamine (mPDA) or Aniline.[2][4] mPDA is superior at neutral pH and less toxic.

  • Buffer: 100 mM Sodium Phosphate or Citrate, pH 6.0–6.5.

Step-by-Step Workflow:

  • Preparation: Dissolve target macromolecule (10–50 µM final) in buffer.

  • Catalyst Addition: Add mPDA to a final concentration of 10–100 mM .

    • Why? High catalyst concentration drives the equilibrium toward the Schiff base.

  • Linker Addition: Add 2-(Aminooxy)ethanol (20–50 equivalents relative to ketone).

    • Tip: Pre-dissolve linker in water or DMSO. Ensure pH doesn't drop upon addition (the HCl salt is acidic). Readjust pH if necessary.

  • Incubation: 4–16 hours at Room Temperature (20–25°C).

  • Purification: Remove excess linker/catalyst via Size Exclusion Chromatography (SEC) or Dialysis.

Troubleshooting Center (Q&A)

Ticket #101: "My yield is stuck at ~60% regardless of time."

  • Diagnosis: Equilibrium limitation or Hydrolysis.

  • Solution:

    • Increase Equivalents: Push the equilibrium by increasing 2-(Aminooxy)ethanol to 50–100x excess.

    • Water Management: If working in organic solvents (small molecules), add molecular sieves to scavenge water. In aqueous buffers, you cannot remove water, so you must rely on excess reagent .

Ticket #102: "The reaction is too slow at pH 7.4."

  • Diagnosis: Poor dehydration kinetics.

  • Solution:

    • Switch Catalyst: If using Aniline, switch to mPDA (m-Phenylenediamine) .[2] It is more nucleophilic and effective at neutral pH [1].

    • Lower pH slightly: Dropping from 7.4 to 6.5 can double the rate without denaturing most proteins.

Ticket #103: "I see precipitation upon adding the linker."

  • Diagnosis: Isoelectric Point (pI) crash or Salt effect.

  • Solution:

    • Check pH: 2-(Aminooxy)ethanol HCl is acidic. Adding it to a weak buffer can drop pH significantly, potentially causing your protein to crash out. Measure pH after addition.

    • Solubility: If the linker is hydrophobic (not the case here, but general advice), add 10-20% DMSO.

Ticket #104: "Is the product stable?"

  • Diagnosis: Concern over oxime hydrolysis.[2]

  • Fact Check: 2-(Aminooxy)ethanol forms an alkoxy-oxime (oxime ether) . These are significantly more stable than simple oximes (derived from hydroxylamine) or hydrazones. They resist hydrolysis at physiological pH but can be reversed with strong acid (pH < 2) and high concentrations of competing hydroxylamine [2].

Decision Tree: Diagnosing Low Yields

Troubleshooting Start Problem: Low Yield (<50%) CheckPH Is pH between 4.0 and 6.5? Start->CheckPH CheckCat Is Catalyst (Aniline/mPDA) present? CheckPH->CheckCat Yes ActionPH Adjust pH. Avoid pH > 7.0 if possible. CheckPH->ActionPH No CheckConc Are Reactants >100 µM? CheckCat->CheckConc Yes ActionCat Add 10-100 mM Aniline or mPDA. CheckCat->ActionCat No ActionConc Concentrate sample. Increase Linker Excess. CheckConc->ActionConc No ActionStable Check for Hydrolysis. Store at neutral pH. CheckConc->ActionStable Yes

Figure 2: Troubleshooting logic flow for diagnosing yield issues in oxime ligation.

References

  • Dirksen, A., & Dawson, P. E. (2008).[4][5] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Rashidian, M., et al. (2013).[5] A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation.[4][5][6] Bioconjugate Chemistry, 24(7), 1277-1294.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Derivatization with O-(2-Hydroxyethyl)hydroxylamine

Welcome to the technical support center for O-(2-Hydroxyethyl)hydroxylamine (O-HEHA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-(2-Hydroxyethyl)hydroxylamine (O-HEHA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the derivatization of carbonyl compounds (aldehydes and ketones). By understanding the underlying chemistry and critical parameters, you can optimize your reaction for complete and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using O-(2-Hydroxyethyl)hydroxylamine for derivatization?

O-(2-Hydroxyethyl)hydroxylamine is a derivatizing agent used to modify carbonyl compounds (aldehydes and ketones). This process, known as oximation, converts the carbonyl group into a more stable and volatile oxime derivative.[1] The primary goals of this derivatization are to:

  • Increase Volatility and Thermal Stability: This is crucial for analytes intended for gas chromatography (GC) analysis, as it allows them to be vaporized without degradation.[2][3]

  • Improve Chromatographic Peak Shape: Derivatization reduces the polarity of the analytes, leading to less tailing and better-defined peaks.[4]

  • Enhance Detection Sensitivity: The modification can introduce a functional group that improves the analyte's response to a specific detector, such as a mass spectrometer (MS).[5][6]

Q2: What is the reaction mechanism of O-HEHA with a carbonyl compound?

The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of O-HEHA, being a nucleophile, attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in an oxime.[7][8] This reaction is often catalyzed by a weak acid.[9]

Q3: My derivatization with O-HEHA is incomplete. What are the most common causes?

Incomplete derivatization is a frequent issue and can stem from several factors. The most common culprits are:

  • Reagent Quality and Storage: O-HEHA and other hydroxylamines can degrade over time, especially if not stored correctly.[10][11]

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly hinder the reaction rate and completeness.[12][13]

  • Solvent and Sample Matrix Effects: The choice of solvent and the presence of interfering substances in the sample can affect the reaction.[14]

  • Steric Hindrance: Bulky groups near the carbonyl function on the analyte can slow down or prevent the reaction.[7]

Troubleshooting Guide: Incomplete Derivatization

This section provides a structured approach to diagnosing and solving incomplete derivatization issues.

Issue 1: Low or No Product Formation

If you observe very low or no formation of your desired oxime derivative, consider the following troubleshooting steps.

Root Cause Analysis & Corrective Actions
Possible Cause Explanation Recommended Action
Degraded O-HEHA Reagent Hydroxylamines can be sensitive to air, moisture, and temperature.[10][15] Degradation leads to a lower concentration of the active reagent.1. Verify Reagent Integrity: Use a fresh vial of O-HEHA or one that has been stored under the recommended conditions (cool, dry, and under an inert atmosphere).[11] 2. Perform a Reagent Quality Check: Test the reagent with a simple, reactive carbonyl standard (e.g., acetone or a low molecular weight aldehyde) to confirm its activity.
Incorrect Reaction pH The oximation reaction is pH-dependent. A weakly acidic environment (typically pH 3-4) is often optimal to catalyze the reaction without protonating the hydroxylamine, which would render it non-nucleophilic.[9]1. Measure and Adjust pH: Ensure the pH of your reaction mixture is within the optimal range. The use of a buffer can help maintain a stable pH. 2. Avoid Strongly Acidic or Basic Conditions: Strong acids will protonate the O-HEHA, while strong bases can lead to side reactions.[9]
Insufficient Reaction Time or Temperature The reaction kinetics can be slow, especially for sterically hindered ketones.[4][7]1. Increase Reaction Time: Extend the incubation period. Monitor the reaction progress over time by analyzing aliquots. 2. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., 60-80°C) can significantly increase the reaction rate.[16][17] However, be mindful of analyte stability at higher temperatures.
Poor Analyte Solubility If your analyte is not fully dissolved in the reaction solvent, the derivatization will be incomplete.[14]1. Choose an Appropriate Solvent: Pyridine is a common solvent as it can dissolve a wide range of compounds and also acts as a weak base to scavenge the acid formed during the reaction.[14] 2. Improve Dissolution: Use sonication or vortexing to ensure the analyte is completely dissolved before proceeding with the derivatization.
Experimental Workflow for Troubleshooting Issue 1

Below is a systematic workflow to diagnose and resolve low product formation.

Caption: Troubleshooting workflow for low product yield.

Issue 2: Reaction Stalls or Reaches a Plateau

Sometimes, the reaction proceeds initially but then stops, leaving a significant amount of unreacted starting material.

Root Cause Analysis & Corrective Actions
Possible Cause Explanation Recommended Action
Reversible Reaction/Equilibrium The formation of oximes is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.1. Remove Water: If possible, perform the reaction in an anhydrous solvent and under a dry atmosphere (e.g., nitrogen or argon). The addition of a dehydrating agent can also be beneficial. 2. Use Excess Reagent: Employing a molar excess of O-HEHA can help drive the reaction to completion.[13]
Formation of Geometric Isomers Oximes can form as a mixture of syn and anti geometric isomers, which may have different reaction rates and stabilities.[18] This can sometimes be mistaken for an incomplete reaction if the analytical method does not resolve both isomers.1. Optimize Chromatography: Adjust your GC or LC method to ensure the separation and detection of both potential isomers. 2. Confirm Isomer Formation: Use mass spectrometry to check for the presence of ions corresponding to the expected mass of the derivative, even if multiple peaks are observed.
Side Reactions The analyte or O-HEHA may participate in competing reactions, consuming the starting materials.[19]1. Review Sample Matrix: Consider if other functional groups in your analyte or impurities in the sample could be reacting with O-HEHA. 2. Purify Sample: If necessary, perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances.
Diagram of Oximation Equilibrium

The following diagram illustrates the reversible nature of the oximation reaction.

G cluster_0 Reaction Equilibrium Ketone Aldehyde/Ketone (R₂C=O) Intermediate Unstable Intermediate Ketone->Intermediate + O-HEHA OHEHA O-HEHA (NH₂OCH₂CH₂OH) Intermediate->Ketone - O-HEHA Oxime Oxime Derivative (R₂C=NOCH₂CH₂OH) Intermediate->Oxime - H₂O Oxime->Intermediate + H₂O Water Water (H₂O)

Caption: Reversible formation of an oxime derivative.

Issue 3: Inconsistent and Irreproducible Results

Lack of reproducibility can be a major challenge in quantitative analysis.

Root Cause Analysis & Corrective Actions
Possible Cause Explanation Recommended Action
Variability in Reaction Time/Temperature Even small variations in incubation time or temperature between samples can lead to different degrees of derivatization.[4]1. Use a Heating Block/Water Bath: Ensure consistent and uniform heating for all samples. 2. Precise Timing: Use a timer to control the reaction time accurately for each sample. 3. Consider an Autosampler: For large batches, an automated derivatization method can improve reproducibility.[4]
Inaccurate Pipetting Small errors in the volumes of the sample, reagent, or solvent can significantly impact the final concentration and reaction stoichiometry.1. Calibrate Pipettes: Regularly check the calibration of your pipettes. 2. Use an Internal Standard: The addition of an internal standard before derivatization can help to correct for variations in sample preparation and injection volume.[20]
Sample Evaporation/Degradation If samples are left uncapped or at room temperature for extended periods, evaporation of the solvent or degradation of the analyte/derivative can occur.1. Use Proper Vials and Caps: Ensure vials are sealed tightly. 2. Analyze Promptly: Analyze the derivatized samples as soon as possible. If storage is necessary, keep them at a low temperature (e.g., 4°C) and protected from light.[15]

Step-by-Step Protocol: O-HEHA Derivatization for GC-MS Analysis

This protocol provides a general starting point for the derivatization of carbonyl compounds. Optimization may be required for specific analytes and matrices.

Materials:

  • O-(2-Hydroxyethyl)hydroxylamine hydrochloride (O-HEHA·HCl)

  • Pyridine (anhydrous)

  • Analyte sample/standard

  • Suitable solvent for sample dissolution (e.g., ethyl acetate, hexane)

  • Reaction vials (2 mL) with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Prepare the Derivatization Reagent: Dissolve O-HEHA·HCl in pyridine to a final concentration of 10-20 mg/mL. This solution should be prepared fresh.

  • Sample Preparation:

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Dissolve the dried residue in a known volume of a suitable solvent (e.g., 100 µL of ethyl acetate).

  • Derivatization Reaction:

    • Add 50-100 µL of the O-HEHA/pyridine solution to the sample vial.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Seal the vial tightly and heat at 60-70°C for 1 hour.[16]

  • Sample Work-up (Optional):

    • After cooling to room temperature, you may need to perform a liquid-liquid extraction to remove excess reagent and pyridine, depending on your analytical method. Add water and a non-polar solvent (e.g., hexane), vortex, and allow the layers to separate. Collect the organic layer containing the derivative.

  • Analysis:

    • Transfer the final solution (or the organic layer from the work-up) to an autosampler vial for GC-MS analysis.

Note: For analytes containing other active functional groups (e.g., hydroxyl or carboxyl groups), a subsequent derivatization step, such as silylation, may be necessary to cap these groups and further improve volatility and peak shape.[21][22]

By systematically addressing the potential causes of incomplete derivatization and following a robust experimental protocol, you can achieve reliable and complete oximation of your carbonyl-containing analytes with O-(2-Hydroxyethyl)hydroxylamine.

References
  • Loh, W. Y., Loo, S. K., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 867. [Link]

  • Jo, E., Lee, C., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 14(8), 1276. [Link]

  • Agboola, O. P., & Ozoemena, K. I. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Derivatization, 1-22. [Link]

  • ResearchGate. (n.d.). Effects of four factors on derivatization efficiency. Retrieved from [Link]

  • Yeh, M. K., & Don, M. J. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(2), 75-89. [Link]

  • ResearchGate. (n.d.). A Review of In situ derivatization techniques for enhanced bioanalysis using liquid chromatography with mass spectrometry. Retrieved from [Link]

  • Li, Y., Li, Y., et al. (2018). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Chromatographic Science, 56(8), 735-742. [Link]

  • van der Oest, S., van den Born, M., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 4111-4124. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • YouTube. (2013). Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the derivatization of carbonyl compounds... Retrieved from [Link]

  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Md Daud, N. N., & Ahmad, S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8859382. [Link]

  • Agilent Technologies. (2011). Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Derivatization Techniques. Retrieved from [Link]

  • Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • Wang, Y., Li, L., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(12), 6147-6155. [Link]

  • YouTube. (2022). Why aldehyde reacts with NH2OH in acidic medium. Retrieved from [Link]

  • University of Tartu. (2021). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents. Retrieved from [Link]

  • Li, Y., Liu, J., et al. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 94(9), 3878-3886. [Link]

  • Taylor, A. E., Keevil, B. G., & Westwood, R. F. (2014). A new derivative for oxosteroid analysis by mass spectrometry. Steroids, 82, 1-6. [Link]

  • ResearchGate. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • Lee, J., Lee, S., et al. (2023). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. ACS Central Science, 9(7), 1334-1340. [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS? Retrieved from [Link]

  • LinkedIn. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]

  • Uchiyama, S., & Inaba, Y. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]

  • Wozniak, M., & Wiergowski, M. (2011). The potential use of complex derivatization procedures in comprehensive HPLC-MS/MS detection of anabolic steroids. Journal of Mass Spectrometry, 46(1), 59-67. [Link]

  • ResearchGate. (n.d.). Derivatization techniques for determination of carbonyls in air. Retrieved from [Link]

  • Ates, A., & Rizner, T. L. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(13), 2396. [Link]

  • ChemRxiv. (2023). High throughput identification of carbonyl compounds in natural organic matter by directional derivatization combined with ultra-high resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization scheme involved in this paper... Retrieved from [Link]

  • University of Dundee. (2023). Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Retrieved from [Link]

  • Waters. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? Retrieved from [Link]

Sources

Troubleshooting

Removing excess 2-(Aminooxy)ethanol hydrochloride from reaction mixtures

Ticket #802: Removing Excess 2-(Aminooxy)ethanol Hydrochloride Status: Open | Priority: High | Category: Purification / Work-up[1] Executive Summary 2-(Aminooxy)ethanol hydrochloride (CAS: 3332-33-6) is a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #802: Removing Excess 2-(Aminooxy)ethanol Hydrochloride

Status: Open | Priority: High | Category: Purification / Work-up[1]

Executive Summary

2-(Aminooxy)ethanol hydrochloride (CAS: 3332-33-6) is a highly reactive "super-nucleophile" widely used in oxime ligation to conjugate ketones or aldehydes.[1] Because oxime formation is an equilibrium process, this reagent is often added in large molar excess (5–20 equivalents) to drive the reaction to completion.[1]

The Problem: Its high polarity, water solubility, and low molecular weight (113.54 g/mol as HCl salt) make it difficult to remove via standard liquid-liquid extraction, particularly if your product is also polar.[1]

The Solution: The optimal removal strategy depends entirely on the molecular weight and hydrophobicity of your product . This guide details three validated protocols:

  • Scavenging (Solid-Phase Extraction): Best for small molecule synthesis.[1]

  • Size Exclusion/Dialysis: Best for protein/polymer bioconjugation.

  • Chromatographic Separation: Best for high-purity requirements.

Module 1: The "Chemical Capture" Method (Scavenging)

Best For: Small molecule products (< 1000 Da) where dialysis is impossible and extraction is inefficient.[1]

The Logic: Instead of relying on solubility differences, we use the specific chemical reactivity of the aminooxy group (


) to covalently bond it to a solid support.[1] Since the reagent is an alkoxyamine, it will react rapidly with aldehyde-functionalized resins  to form an oxime bond.[1] The resin (with the trapped reagent) is then simply filtered away.
Protocol: Polymer-Supported Aldehyde Scavenging

Reagents: Polymer-bound Benzaldehyde (e.g., 4-benzyloxybenzaldehyde polystyrene), loading ~1.0–3.0 mmol/g.[1]

  • Calculate Load: Determine the millimoles of excess 2-(aminooxy)ethanol remaining in your reaction.

  • Add Resin: Add 3–5 equivalents of Aldehyde Resin relative to the excess reagent.

  • Adjust Solvent: Ensure the reaction solvent swells the resin (DCM, DMF, and THF are ideal; Methanol/Water are poor for polystyrene swelling).[1]

    • Note: If your reaction is in water, use a tentative "tentagel" or PEG-based resin, or dilute with MeCN/DMF if product solubility permits.[1]

  • Incubate: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 1–4 hours at room temperature.

    • Catalysis: Adding 0.1% acetic acid can accelerate the capture (oxime formation is acid-catalyzed).[1]

  • Filter: Pass the mixture through a fritted funnel or SPE cartridge.

  • Wash: Rinse the resin with solvent to recover any non-specifically bound product.

  • Result: The filtrate contains your product; the reagent is trapped on the beads.

Why this works: The thermodynamic stability of the oxime bond (


) ensures the reagent is permanently removed, not just equilibrated.
Module 2: The "Size Separation" Method (Biologics)

Best For: Antibody-Drug Conjugates (ADCs), Protein labeling, and Glycoconjugates (> 5 kDa).[1]

The Logic: 2-(Aminooxy)ethanol HCl is extremely small (~113 Da).[1] Most proteins are >10,000 Da. This massive size difference makes physical separation trivial.

Protocol A: Spin Desalting Columns (Small Scale < 1 mL)
  • Equilibrate: Use a commercially available desalting column (e.g., PD-10 or Zeba) with a 7 kDa molecular weight cutoff (MWCO).[1] Equilibrate with your final storage buffer (PBS, pH 7.4).

  • Load: Apply the reaction mixture to the center of the resin bed.

  • Elute: Centrifuge or use gravity flow. The large protein travels through the void volume and elutes first. The small aminooxy reagent enters the pores and is trapped.

Protocol B: Tangential Flow Filtration (TFF) / Dialysis (Large Scale)
  • Select Membrane: Use a 10 kDa MWCO membrane.

  • Buffer Exchange: Perform 10–12 diavolumes of buffer exchange.

  • Validation: The hydrochloride salt is highly conductive. Monitor the permeate conductivity; when it matches the input buffer, the reagent is removed.

Module 3: Chromatographic Purification (HPLC)

Best For: High-purity intermediates requiring analytical validation.[1]

The Logic: 2-(Aminooxy)ethanol is highly polar and hydrophilic.[1] On a standard Reverse Phase (C18) column, it will not retain and will elute in the "void volume" (solvent front), whereas most organic products will retain longer.[1]

HPLC Behavior Profile
ComponentPolarityRetention Time (C18 Column)Detection
2-(Aminooxy)ethanol High (Hydrophilic)~0.5 - 1.5 min (Void)Low UV Absorbance (No chromophore)*
Product (Oxime) Medium/Low> 3.0 minProduct Specific

Critical Warning (Detection): 2-(Aminooxy)ethanol lacks a strong UV chromophore.[1] It may not show up on a standard 254 nm detector. You must use:

  • ELSD (Evaporative Light Scattering Detector)

  • CAD (Charged Aerosol Detector)

  • Mass Spectrometry (MS): Look for m/z 78.05 [M+H]+.[1]

Visual Troubleshooting Guides
Workflow 1: The Scavenging Process

This diagram illustrates the chemical capture logic for small molecule purification.

ScavengingWorkflow Start Crude Reaction Mix (Product + Excess Reagent) Resin Add Aldehyde Resin (Polymer-Supported) Start->Resin 1. Combine Reaction Incubation (Reagent binds to Resin) Resin->Reaction 2. Agitate 2h Filter Filtration Step Reaction->Filter 3. Pour Waste Solid Waste (Resin-bound Reagent) Filter->Waste Retentate Final Purified Filtrate (Product Only) Filter->Final Eluate

Caption: Solid-phase extraction workflow using aldehyde resins to covalently capture excess alkoxyamine reagents.

Workflow 2: Decision Matrix

Use this logic tree to select the correct protocol for your specific substrate.

DecisionTree Start What is your Product? Biologic Biologic / Polymer (> 5 kDa) Start->Biologic SmallMol Small Molecule (< 1 kDa) Start->SmallMol Dialysis Use Dialysis or Spin Desalting Biologic->Dialysis Hydrophobic Is Product Hydrophobic? SmallMol->Hydrophobic YesHydro Yes (Soluble in EtOAc/DCM) Hydrophobic->YesHydro NoHydro No (Polar/Water Soluble) Hydrophobic->NoHydro Extraction Acidic Wash Extraction (Reagent stays in water) YesHydro->Extraction Scavenge Aldehyde Resin Scavenging NoHydro->Scavenge Preferred HPLC Prep HPLC (C18 Column) NoHydro->HPLC High Purity

Caption: Decision matrix for selecting the optimal purification method based on product molecular weight and polarity.[1]

Frequently Asked Questions (FAQ)

Q: Can I just use liquid-liquid extraction (LLE)? A: Only if your product is very hydrophobic.[1] The reagent (2-(Aminooxy)ethanol) is an amine.[1]

  • At pH < 4: It is protonated (

    
    ) and stays in the water layer.
    
  • At pH > 7: It is neutral, but still highly water-soluble due to the hydroxyl and ether groups.[1]

  • Strategy: If your product dissolves in Ethyl Acetate or DCM, wash the organic layer with 0.1 M HCl . The reagent will protonate and partition into the aqueous phase, leaving your product in the organic phase. If your product is water-soluble, LLE will fail.[1]

Q: Why not just evaporate it? A: You cannot evaporate the hydrochloride salt; it is a solid. Even if you neutralize it to the free base, 2-(aminooxy)ethanol has a high boiling point and is thermally unstable (potential explosion hazard upon heating due to N-O bond).[1] Never attempt to distill this reagent from a reaction mixture.

Q: How do I store the Scavenging Resin? A: Aldehyde resins are sensitive to oxidation (forming carboxylic acids, which are inactive). Store them under nitrogen at 4°C. Always check the manufacturer's "loading capacity" (mmol/g) before use to ensure you add enough resin.

References
  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Chemical Modification of Sugars and Polysaccharides).

  • PubChem. (n.d.).[2] Compound Summary: 2-(Aminooxy)ethanol.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Wipf, P., & Coleman, C. M. (2004).[1] Scavenger strategies in organic synthesis. Drug Discovery World.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(Aminooxy)ethanol hydrochloride.

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of O-Hydroxyethyl Oximes

Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Overview: The Causality of Oxime Degradation Oximes are widely utilized in bioconjugation and drug development due to their superior hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Overview: The Causality of Oxime Degradation

Oximes are widely utilized in bioconjugation and drug development due to their superior hydrolytic stability compared to imines and hydrazones. This stability is rooted in the high electronegativity of the oxygen atom (


), which significantly reduces the basicity of the adjacent imine nitrogen. Consequently, the protonation of the nitrogen—the rate-limiting first step in acid-catalyzed hydrolysis—is thermodynamically unfavorable at neutral pH [1].

However, O-hydroxyethyl oximes (


) introduce unique structural vulnerabilities that must be actively managed:
  • Acid-Catalyzed Hydrolysis: In acidic environments (pH < 5.0), the nitrogen atom becomes protonated, increasing the electrophilicity of the

    
     carbon. This allows water to attack, reverting the conjugate back to its parent carbonyl and O-hydroxyethyl hydroxylamine [1].
    
  • Intramolecular Cyclization: The terminal primary alcohol (

    
    ) can act as an internal nucleophile. Under specific catalytic or oxidative conditions, it can attack the 
    
    
    
    bond, forming a cyclic oxazolidine intermediate that accelerates the breakdown of the linkage [2].
  • Photochemical Beckmann Rearrangement: Exposure to UV light can induce

    
     bond scission or drive a photochemical Beckmann rearrangement, converting the oxime into an amide [3].
    
  • Stereoelectronic Factors: The thermodynamic stability differs between

    
     and 
    
    
    
    isomers. Steric repulsion in the
    
    
    -isomer (where the O-alkyl group clashes with a bulkier carbon substituent) can lower the activation energy required for hydrolysis or interconversion [4].

Quantitative Data: Hydrolytic Stability Comparison

To contextualize the stability of O-hydroxyethyl oximes, the table below summarizes the half-lives of various carbon-nitrogen double bond linkages under physiological and acidic conditions.

Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages

Linkage TypeFunctional Group StructureHalf-life at pH 7.0Half-life at pH 5.0Primary Degradation Pathway
Imine

< 5 Minutes< 1 MinuteRapid aqueous hydrolysis
Alkyl Hydrazone

~2 Hours< 10 MinutesAcid-catalyzed hydrolysis
O-Alkyl Oxime

~25 Days~8 HoursAcid-catalyzed hydrolysis
O-Hydroxyethyl Oxime

~20 Days~6 HoursHydrolysis & Intramolecular cyclization

(Data synthesized from standardized NMR hydrolytic stability assays [1])

Troubleshooting Guide & Decision Tree

When working with O-hydroxyethyl oximes, degradation usually stems from environmental factors or structural vulnerabilities. Use the following diagnostic workflow to identify and resolve the root cause.

G Start O-hydroxyethyl oxime degradation detected CheckPH Is the solution pH < 5.0? Start->CheckPH Acidic Yes: Acid-Catalyzed Hydrolysis Nitrogen protonation triggers water attack on C=N CheckPH->Acidic Yes CheckLight Is it exposed to UV/Light? CheckPH->CheckLight No FixPH Action: Adjust to pH 7.0-9.0 Use non-acidic buffers Acidic->FixPH Stable Stable Conjugate Maintained FixPH->Stable LightDeg Yes: Photochemical Beckmann Rearrangement CheckLight->LightDeg Yes CheckStruct Are cyclic byproducts observed on LC-MS? CheckLight->CheckStruct No FixLight Action: Store in amber vials at 2-8°C LightDeg->FixLight FixLight->Stable Cyclization Yes: Intramolecular Cyclization Terminal -OH attacks C=N CheckStruct->Cyclization Yes CheckStruct->Stable No FixStruct Action: Transiently protect -OH (e.g., Acetate/TBS) or use bulkier carbonyl precursor Cyclization->FixStruct FixStruct->Stable

Decision tree for diagnosing and resolving O-hydroxyethyl oxime degradation pathways.

Experimental Protocols

To ensure a self-validating system, researchers must accurately measure the stability of their specific oxime constructs and employ optimized storage techniques.

Protocol A: H-NMR Hydrolytic Stability Assay

This protocol provides a continuous, quantitative measurement of oxime hydrolysis by monitoring the appearance of the free aldehyde/ketone over time [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified O-hydroxyethyl oxime conjugate in a deuterated buffer (e.g., deuterated phosphate buffer) at the target pD (e.g., 7.4) to a final concentration of 10 mM.

  • Chemical Trapping: Add a 10-fold molar excess of a deuterated ketone (e.g., deuterated acetone). This acts as a chemical trap for the liberated O-hydroxyethyl hydroxylamine, preventing the reverse condensation reaction and driving hydrolysis to completion.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire

    
    H-NMR spectra at regular intervals (e.g., every 2 hours for the first 24 hours, then daily).
    
  • Kinetic Analysis: Monitor the decrease of the oxime proton signal and the corresponding increase in the aldehydic/ketonic proton signal of the released parent compound. Calculate the first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Protocol B: Optimized Storage and Handling

To prevent premature degradation of O-hydroxyethyl oximes before biological assays or formulation:

  • Lyophilization: Never store the oxime in an aqueous solution for prolonged periods. Lyophilize the purified conjugate immediately after synthesis to remove trace water.

  • Light Protection: Transfer the dry powder to an amber glass vial to prevent UV-induced photochemical Beckmann rearrangement [3].

  • Temperature Control: Flush the vial with inert gas (Argon or

    
    ), seal tightly with Parafilm, and store at 2–8 °C (or -20 °C for long-term storage > 1 month).
    
  • Reconstitution: Only reconstitute the conjugate in pH 7.4 buffer immediately prior to the experiment.

Frequently Asked Questions (FAQs)

Q: Why is my O-hydroxyethyl oxime degrading even when stored in a neutral pH buffer? A: If the pH is strictly neutral, the degradation is likely not standard acid-catalyzed hydrolysis. The two most probable culprits are light exposure causing a photochemical Beckmann rearrangement [3], or the terminal hydroxyl group (


) participating in an intramolecular cyclization, attacking the 

bond [2].

Q: How can I prevent the terminal hydroxyl group from causing intramolecular cleavage? A: If your synthetic route allows, transiently protect the terminal hydroxyl group (e.g., as an acetate ester or a tert-butyldimethylsilyl (TBS) ether) during long-term storage. You can then deprotect it mildly just before use. Alternatively, using a bulkier ketone precursor (rather than an aldehyde) increases the steric hindrance around the


 carbon, physically blocking the hydroxyl group from attacking.

Q: Does the


 isomerism of my oxime affect its hydrolytic stability? 
A:  Yes. In most cases, the 

-isomer is thermodynamically more stable. The

-isomer often suffers from steric clash between the O-hydroxyethyl group and the bulkier substituent on the carbon atom. This steric strain can increase the ground-state energy of the molecule, lowering the activation barrier for both hydrolysis and

interconversion [4]. If possible, isolate the

-isomer via preparative HPLC for maximum stability.

Q: Can I use standard acidic cleavage cocktails (like TFA) if my peptide contains an O-hydroxyethyl oxime? A: Prolonged exposure to high concentrations of Trifluoroacetic acid (TFA) will hydrolyze the oxime bond. If you must use acidic deprotection for a peptide, keep the cleavage time to an absolute minimum, perform the reaction at lower temperatures (e.g., 0 °C), and immediately neutralize the solution post-cleavage.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[Link]

  • Yoshimura, A., & Zhdankin, V. V. (2017). Oxidative cyclizations of oximes using hypervalent iodine reagents. Arkivoc, 2017(1), 99-116.[Link]

  • Amin, M. R., et al. (1963). The photochemical Beckmann rearrangement. Canadian Journal of Chemistry, 41(12).[Link]

  • Khavasi, H. R., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry. Molecules, 28(13), 5030.[Link]

Troubleshooting

Technical Support Center: Purification of 2-(Aminooxy)ethanol Derivatives

Welcome to the technical support center for the purification of 2-(aminooxy)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(aminooxy)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging molecules. The high polarity, water solubility, and potential instability of aminooxy compounds necessitate carefully chosen purification strategies. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common challenges and achieve high purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying 2-(aminooxy)ethanol derivatives?

The purification of 2-(aminooxy)ethanol and its derivatives is often complicated by three core properties:

  • High Polarity and Water Solubility: The presence of the aminooxy and hydroxyl groups makes these molecules highly polar and often very soluble in water. This can lead to significant product loss during aqueous workups and extractions.[1][2][3]

  • Chemical Stability: The aminooxy group can be sensitive to harsh conditions. Prolonged exposure to very low or high pH, as well as high temperatures, can lead to degradation.[4][5] It's crucial to handle these compounds under mild conditions.

  • Amphiphilic Nature: Depending on the derivative, the molecule may have both hydrophilic (aminooxy, hydroxyl) and hydrophobic parts, which can lead to emulsification during liquid-liquid extractions.

Q2: How should I initially assess the purity of my crude product?

Before beginning any purification, a quick assessment of your crude material is essential.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable first step. Due to the high polarity of these compounds, a polar stationary phase like silica gel is standard.[6] You will likely need a polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/ethanol, to get the spots to move off the baseline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR can provide a wealth of information about the presence of your desired product, starting materials, and major by-products. It can help you estimate the level of purity and identify impurities to target for removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to confirm the molecular weight of your product and get a more accurate picture of the components in your crude mixture.

Q3: Which primary purification technique should I select?

The choice of purification method depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your selection.

G start Crude Product Assessment (TLC, LC-MS, NMR) is_solid Is the major product a solid? start->is_solid is_soluble Is the product soluble in an organic solvent but impurities are not (or vice versa)? is_solid->is_soluble No cryst Attempt Crystallization or Trituration is_solid->cryst Yes is_water_soluble Is the product highly water-soluble? is_soluble->is_water_soluble No filt Filtration / Washing is_soluble->filt Yes chrom Column Chromatography is_water_soluble->chrom No ext Specialized Extraction (Salting out, n-BuOH) is_water_soluble->ext Yes cryst->chrom Purify mother liquor ext->chrom Follow with chromatography G process Crude Product in Solution Reaction Mixture Perform Aqueous Work-up (with salting out) Concentrate Organic Layer chrom chrom process:f2->chrom:g0 final Pure Product Combine pure fractions Remove solvent under reduced pressure Characterize (NMR, MS) chrom:g2->final:h0

Sources

Optimization

Technical Support Center: Aminooxy Linker Solubility &amp; Optimization

Status: Operational Ticket Focus: Solubility, Precipitation, and Reaction Efficiency in Aqueous Buffers Operator: Senior Application Scientist Welcome to the Technical Support Center You are likely here because your bioc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Solubility, Precipitation, and Reaction Efficiency in Aqueous Buffers Operator: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your bioconjugation reaction turned cloudy, or your HPLC trace shows no product. While oxime ligation (the reaction between an aminooxy group and an aldehyde/ketone) is chemically robust, the physical properties of the linkers often lead to experimental failure before the chemistry even begins.

This guide addresses the three most common failure modes: Hydrophobic Precipitation , pH-Reactivity Mismatch , and Hydrolytic Instability .

Module 1: Solving the "Crash Out" (Precipitation)

The Root Cause

Aminooxy linkers often contain hydrophobic structural elements (alkyl spacers, aromatic payloads, or rigid rings). While the aminooxy group (


) itself is polar, it cannot solubilize a large hydrophobic molecule in aqueous buffers like PBS or HEPES. When you dilute a concentrated organic stock into a buffer, the sudden change in polarity causes the linker to aggregate and precipitate (the "Tyndall effect" or visible cloudiness).
The Fix: The "Solvent Cushion" Protocol

Do not add solid linker directly to the buffer. Use this stepwise solvation method to maintain solubility while respecting protein tolerance.

Table 1: Organic Co-Solvent Tolerance for Biomolecules

Biomolecule Class Recommended Solvent Max Final % (v/v) Notes
Antibodies (IgG) DMSO, DMA 5 - 10% <5% is safest. Avoid DMF if possible (can cause oxidation).
Enzymes DMSO < 3% Highly variable; active site may be sensitive to organic solvents.
Peptides DMF, DMSO, Acetonitrile 20 - 50% Robust; solubility often improves with higher organic %.

| Nucleic Acids | DMSO, Acetonitrile | > 50% | Very tolerant, but watch for salt precipitation. |

Step-by-Step Solubilization Protocol
  • Calculate: Determine the total volume of your reaction. Calculate the volume representing 5% of that total.

  • Primary Solvation: Dissolve the aminooxy linker in high-grade anhydrous DMSO or DMA to a concentration of 10–50 mM. Do not use water.

  • The "Cushion" Step (Critical):

    • Take your protein solution (in buffer).

    • Add pure DMSO to the protein solution first to bring it to 2-3% DMSO. Mix gently.

    • Why? This creates a "polarity bridge," reducing the shock when the linker is added.

  • Dropwise Addition: Add the linker stock to the protein solution while vortexing gently or stirring.

  • Visual Check: Hold the tube up to a light source. If it looks like skim milk, spin it down (10,000 x g for 2 mins). If a pellet forms, you have exceeded the solubility limit. Switch to a PEGylated linker.

Module 2: The Reactivity Paradox (pH & Catalysis)

The Mechanism

Oxime ligation faces a contradiction:

  • Acidic Requirement: The aldehyde on your protein must be protonated to be electrophilic enough for attack. (Favored at pH < 5).

  • Basic Requirement: The aminooxy group must be unprotonated (neutral) to act as a nucleophile.[1] (Favored at pH > 5).

The Failure: At neutral pH (7.4), the reaction is sluggish (slow kinetics) because the aldehyde is not activated. If you lower the pH to 4.5 to help the reaction, many proteins precipitate or unfold.

The Fix: Aniline Catalysis

Using a nucleophilic catalyst allows you to run the reaction at pH 6.5 – 7.0 with high efficiency.

Workflow Diagram: Optimization Logic

SolubilityLogic Start Start: Linker Addition CheckSol Is the Solution Clear? Start->CheckSol Cloudy Cloudy/Precipitate CheckSol->Cloudy No Clear Clear Solution CheckSol->Clear Yes AddDMSO Increase DMSO to 10% Cloudy->AddDMSO CheckPH Check Reaction pH Clear->CheckPH AddDMSO->CheckSol Retry SwitchPEG CRITICAL: Switch to PEG-Aminooxy Linker AddDMSO->SwitchPEG Still Cloudy Acidic pH 4.0 - 5.0 CheckPH->Acidic Neutral pH 6.5 - 7.5 CheckPH->Neutral Risk Risk: Protein Denaturation Acidic->Risk Slow Risk: Slow Kinetics Neutral->Slow Success High Yield Conjugate Risk->Success If Protein Stable AddCat Add Catalyst: 10-100 mM Aniline or pPDA Slow->AddCat AddCat->Success

Caption: Decision matrix for troubleshooting solubility and reaction conditions. Blue nodes indicate decision points; Red nodes indicate critical failures or stops.

Module 3: Advanced Troubleshooting (FAQ)

Q: My linker is soluble, but I see no conjugation after 24 hours. Why?

A: You likely have a "Dead Catalyst" or "Competing Amine" issue.

  • Buffer Incompatibility: Did you use Tris or Glycine? These are primary amines.[2] While they don't form stable oximes, they can form Schiff bases with your aldehydes, competitively inhibiting the reaction. Use PBS, HEPES, or Acetate.

  • Catalyst Choice: For neutral pH (7.0), simple aniline may be too slow.[3] Switch to p-phenylenediamine (pPDA) at 10 mM.[4] It is significantly more active than aniline at neutral pH [1, 3].

Q: The linker dissolves in DMSO but crashes immediately upon adding to PBS.

A: The linker is too hydrophobic.

  • Immediate Fix: Add cyclodextrin (HP-

    
    -CD) to the buffer at 1-2 equivalents relative to the linker. It can sequester the hydrophobic tail while leaving the aminooxy group exposed.
    
  • Long-term Fix: You must switch to a PEGylated linker (e.g., Aminooxy-PEG4-Alkyne). The PEG chain provides the necessary hydration shell to keep the molecule in solution [2].

Q: Should I store the aminooxy linker in water?

A: NEVER. Aminooxy groups are prone to oxidation and hydrolysis over time.

  • Solids: Store at -20°C under desiccated conditions.

  • Stock Solutions: Prepare fresh in anhydrous DMSO. If you must store it, freeze the DMSO stock at -20°C or -80°C for no more than 1 month.[5] Discard if the solution turns yellow/brown.

References

  • BenchChem. (2025).[6][7][8][9] Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center. Retrieved from 6[8][9][10]

  • BenchChem. (2025).[6][7][8][9] Application Notes and Protocols for Bioconjugation Using Aminooxy-PEG9-Methanethiosulfonate. Retrieved from 9

  • Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. Retrieved from 11

  • Agten, S. M., et al. (2016). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. Retrieved from 4

  • Thermo Fisher Scientific. Prepare molecules with poor solubility for immobilization on affinity supports. Retrieved from 2

Sources

Reference Data & Comparative Studies

Validation

Comparison of O-Benzylhydroxylamine and 2-(Aminooxy)ethanol reactivity

This guide provides an in-depth technical comparison between O-Benzylhydroxylamine (OBHA) and 2-(Aminooxy)ethanol (AOE) . It is designed for researchers in bioconjugation, medicinal chemistry, and glycomics who must sele...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between O-Benzylhydroxylamine (OBHA) and 2-(Aminooxy)ethanol (AOE) . It is designed for researchers in bioconjugation, medicinal chemistry, and glycomics who must select the optimal alkoxyamine reagent for oxime ligation or carbonyl derivatization.

Executive Summary: The Hydrophobic vs. Hydrophilic Choice

While both O-Benzylhydroxylamine (OBHA) and 2-(Aminooxy)ethanol (AOE) share the core aminooxy (


) functionality—making them potent 

-effect nucleophiles for chemoselective ligation with aldehydes and ketones—their applications diverge fundamentally based on their physicochemical properties.
  • Select OBHA when you require a hydrophobic tag for retention-based purification (e.g., C18 HPLC), UV-vis quantification (benzyl chromophore), or a cleavable protecting group strategy.

  • Select AOE when you require a hydrophilic linker to maintain water solubility of a bioconjugate, prevent protein aggregation, or introduce a reactive hydroxyl handle for secondary functionalization.

Chemical Profile & Mechanistic Basis[1][2]

Both reagents react with carbonyls (aldehydes/ketones) to form oxime ethers , a linkage thermodynamically more stable than hydrazones due to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen and resists proton-catalyzed hydrolysis.

Table 1: Physicochemical Comparison
FeatureO-Benzylhydroxylamine (OBHA)2-(Aminooxy)ethanol (AOE)
CAS No. 622-33-3 (Free base) / 2687-43-6 (HCl)3279-95-6
Structure


MW 123.15 g/mol (Free base)77.08 g/mol
Physical State Solid (HCl salt); Oil (Free base)Liquid (Oil)
Solubility Soluble in DMSO, MeOH, Organic solventsMiscible with Water, PBS, Alcohols
pKa (Conj. Acid) ~4.5 (Typical alkoxyamine range)~4.4–4.6 (Est. based on inductive effects)
UV Absorbance Strong (Benzyl chromophore,

nm)
Negligible (Silent)
Cleavability Yes (Hydrogenolysis:

)
No (Permanent ether linkage)
Reaction Mechanism

Both reagents rely on the


-effect , where the lone pair on the oxygen atom adjacent to the nucleophilic nitrogen raises the ground state energy, increasing nucleophilicity without a corresponding increase in basicity.

OximeLigation cluster_legend Key Kinetic Factors Reactants Carbonyl (R-CHO) + Alkoxyamine (H2N-O-R') Intermediate Tetrahedral Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack (pH 4-5) Transition Acid-Catalyzed Dehydration Intermediate->Transition Proton Transfer Product Oxime Ether (R-CH=N-O-R') Transition->Product - H2O Factor1 Aniline Catalysis: Forms reactive Schiff base intermediate to accelerate attack at neutral pH.

Figure 1: General mechanism of oxime ligation applicable to both OBHA and AOE.

Performance Comparison

Solubility & Biocompatibility
  • OBHA: The benzyl group adds significant hydrophobicity. In glycomics, this is a feature, not a bug. Labeling free reducing glycans with OBHA renders them hydrophobic enough to be retained and separated on Reverse-Phase (C18) HPLC columns, a technique impossible with native glycans.

  • AOE: The hydroxyl group promotes water solubility. When conjugating small molecules to hydrophobic proteins or drug payloads (ADCs), AOE linkers prevent the "greasy" payload from causing the conjugate to precipitate.

Stability & Cleavability
  • OBHA (Cleavable): The benzyl-oxygen bond is susceptible to hydrogenolysis. This allows OBHA to serve as a protecting group or a temporary purification tag.

    • Reaction:

      
       (or regeneration of amine depending on conditions).
      
  • AOE (Permanent): The ethyl ether linkage is chemically robust. It withstands standard deprotection conditions (acid/base), making it ideal for stable bioconjugates intended for in vivo circulation.[1]

Kinetics

Both reagents exhibit similar second-order rate constants (


 at pH 4.5).
  • Optimization: At neutral pH (required for sensitive proteins), the reaction is slow. The addition of 10–100 mM Aniline or p-phenylenediamine boosts the rate by 10–100 fold for both reagents by forming a highly reactive Schiff base intermediate [1].

Experimental Protocols

Protocol A: Glycan Profiling with OBHA (Hydrophobic Tagging)

Objective: Label reducing sugars for C18-HPLC analysis.

  • Reagent Prep: Dissolve OBHA·HCl in Methanol/Water (1:1) to 0.5 M. Adjust pH to ~5.0 with mild base if necessary (though acidic conditions favor the reaction).

  • Derivatization: Add 100 µL of reagent to dried glycan sample (1–50 nmol).

  • Incubation: Heat at 60°C for 2 hours . (The elevated temperature drives the equilibrium).

  • Purification: Dilute with water and load onto a C18 SPE cartridge. Wash with 5% MeOH (removes excess reagent). Elute labeled glycans with 50% Acetonitrile.

  • Analysis: Analyze via LC-MS or HPLC with UV detection at 254 nm (benzyl absorption).

Protocol B: Protein-Small Molecule Conjugation with AOE

Objective: Link a ketone-modified drug to an antibody/protein using AOE as a spacer.

  • Buffer: Phosphate-buffered saline (PBS), pH 6.5–7.0.

  • Catalyst: Prepare 100 mM Aniline stock in PBS.

  • Reaction:

    • Mix Protein-Aldehyde (10 µM) with AOE-Drug linker (100–500 µM, 10–50 equiv).

    • Add Aniline to final concentration of 10 mM.

  • Incubation: Incubate at 25°C for 4–16 hours .

  • Purification: Remove excess AOE and catalyst via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis against PBS.

  • Validation: Verify conjugation via ESI-MS (mass shift corresponding to +Drug-AOE).

Decision Workflow

Use the following logic flow to select the appropriate reagent for your application.

DecisionTree Start Select Application Goal Q1 Is the conjugate for in vivo use or purification? Start->Q1 Branch1 Purification / Analysis Q1->Branch1 Analysis Branch2 In Vivo / Stable Conjugate Q1->Branch2 Therapeutic Q2 Do you need UV detection or C18 retention? Branch1->Q2 Result_AOE Select 2-(Aminooxy)ethanol (AOE) Branch2->Result_AOE Standard Linker Result_OBHA Select O-Benzylhydroxylamine (OBHA) Q2->Result_OBHA Yes (Hydrophobic Tag) Q2->Result_AOE No (Need Solubility)

Figure 2: Decision matrix for selecting between OBHA and AOE.

Safety & Handling

  • OBHA: Toxic if swallowed.[2] Causes skin irritation.[2] The HCl salt is stable but hygroscopic. Store desiccated.

  • AOE: Corrosive.[3] Causes severe skin burns and eye damage.[3][4] Handle in a fume hood with proper PPE (gloves, goggles).

References

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the scope of chemoselective peptide ligations in chemical biology. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008).[5] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Reid, C. W., et al. (2020). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans.[6] SLAS Technology, 25(4), 388-396.[6]

  • PubChem Compound Summary. (2025). O-Benzylhydroxylamine.[7][8] National Library of Medicine.

  • BenchChem Technical Support. (2025). Reactivity of 2-(Aminooxy)ethanol. BenchChem.[1]

Sources

Comparative

A Researcher's Guide to 1H NMR Chemical Shifts of O-(2-Hydroxyethyl)oximes: A Comparative Analysis for Stereochemical Assignment

For researchers and professionals in drug development and organic synthesis, the unambiguous structural characterization of molecules is paramount. O-(2-Hydroxyethyl)oximes represent a class of compounds with significant...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural characterization of molecules is paramount. O-(2-Hydroxyethyl)oximes represent a class of compounds with significant potential, finding applications from synthetic intermediates to materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of their structural elucidation. This guide provides an in-depth comparison of the ¹H NMR spectral features of O-(2-Hydroxyethyl)oximes, with a particular focus on leveraging chemical shift data to confidently assign E/Z stereoisomers.

The Fundamental ¹H NMR Landscape of O-(2-Hydroxyethyl)oximes

The ¹H NMR spectrum of an O-(2-Hydroxyethyl)oxime provides a detailed map of its proton environments. The core structure gives rise to several characteristic signals. Understanding the typical chemical shift regions for these protons is the first step in spectral interpretation.

The general structure and key proton environments are illustrated below:

Caption: General structure of an O-(2-Hydroxyethyl)oxime with key protons labeled.

  • The Hydroxyethyl Moiety (Hα, Hβ, Hγ): The most recognizable feature is the -O-CH₂-CH₂-OH group.

    • Hα (-O-CH₂-): These protons are directly attached to an oxygen atom, causing significant deshielding. They typically appear as a triplet in the range of δ 3.8-4.4 ppm .

    • Hβ (-CH₂-OH): These protons are adjacent to both the Hα methylene and the terminal hydroxyl group. They also resonate as a triplet, typically found slightly upfield from Hα, in the δ 3.6-3.9 ppm range.[1]

    • Hγ (-OH): The chemical shift of the hydroxyl proton is highly variable. Its position depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet anywhere from δ 2.0-5.0 ppm or even higher. In DMSO-d₆, this signal becomes sharper and shifts further downfield.[2] A key confirmatory test is the disappearance of this signal upon shaking the sample with a drop of D₂O.

  • Substituent Protons (R¹ and R²): The chemical shifts of protons on the R¹ and R² groups depend entirely on their electronic environment (aliphatic, aromatic, etc.). However, the protons on the carbon atom immediately adjacent to the C=N bond (the α-protons) are particularly important for stereochemical assignment.

Distinguishing E/Z Isomers: The Power of Anisotropy

Oximes derived from unsymmetrical ketones or aldehydes (where R¹ ≠ R²) exist as a mixture of E and Z stereoisomers. ¹H NMR spectroscopy is the most effective tool for differentiating and quantifying these isomers. The distinction arises from the magnetic anisotropy of the C=N double bond and the lone pair of electrons on the oxime nitrogen.[3]

This anisotropy creates shielding and deshielding cones around the C=N bond. A proton located in the deshielding zone will have a higher chemical shift (downfield), while a proton in the shielding zone will have a lower chemical shift (upfield).

G cluster_E E-Isomer cluster_Z Z-Isomer E_structure R¹-C(=N-OR³)-R² E_desc Proton on R¹ is 'syn' to -OR³ (Deshielded, higher δ) Z_structure R¹-C(=N-OR³)-R² Z_desc Proton on R¹ is 'anti' to -OR³ (Shielded, lower δ) Anisotropy Magnetic Anisotropy of C=N Bond Anisotropy->E_desc causes shift difference Anisotropy->Z_desc causes shift difference G Start Parent Oxime + Ethylene Carbonate + Catalyst React Heat in Solvent (e.g., Toluene, 80-110°C) Start->React Workup Cool & Filter Solvent Evaporation React->Workup Purify Column Chromatography or Distillation Workup->Purify Product Pure O-(2-Hydroxyethyl)oxime Purify->Product Analysis ¹H NMR Analysis Product->Analysis

Sources

Validation

UV-Vis Absorption Spectra of 2-(Aminooxy)ethanol Oxime Derivatives: A Comparative Technical Guide

Executive Summary: The "Silent" Linker 2-(Aminooxy)ethanol (AOE) represents a specialized class of bifunctional linkers used primarily for the chemoselective conjugation of aldehydes and ketones. Unlike traditional chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Linker

2-(Aminooxy)ethanol (AOE) represents a specialized class of bifunctional linkers used primarily for the chemoselective conjugation of aldehydes and ketones. Unlike traditional chromogenic reagents (e.g., 2,4-DNPH) that signal their presence through a visible color change, AOE is a "silent" partner. Its oxime derivatives typically absorb in the UV region (230–290 nm), driven almost entirely by the electronic structure of the carbonyl partner rather than the linker itself.

This guide objectively compares AOE derivatives against standard alternatives, focusing on spectral properties, hydrolytic stability, and experimental utility in bioconjugation.

Spectral Characteristics & Analysis

The UV-Vis Profile

The UV-Vis spectrum of an AOE derivative is defined by the C=N-O-R chromophore. The 2-hydroxyethyl tail (


) is electronically insulating and does not significantly perturb the 

transitions of the conjugated system compared to a methyl or ethyl group.
  • Primary Transition:

    
     (High intensity, 
    
    
    
    )
  • Secondary Transition:

    
     (Lower intensity, often obscured or appearing as a shoulder)
    
  • Typical Range: 240–290 nm (dependent on the carbonyl conjugation).

Comparative Spectral Data

The following table contrasts the optical properties of AOE derivatives with common carbonyl-reactive reagents using Benzaldehyde as the model substrate.

ReagentDerivative Type

(nm)

(M

cm

)
Detection ModeKey Characteristic
2-(Aminooxy)ethanol (AOE) O-Alkyl Oxime 250 - 260 ~12,000 UV Hydrophilic, Hydrolytically Stable
HydroxylamineSimple Oxime (-OH)245 - 255~10,000UVProne to further oxidation/degradation
HydrazineHydrazone260 - 280~15,000UVpH-sensitive spectrum
2,4-DNPHHydrazone350 - 365~20,000Visible (Yellow)Strong chromophore, low solubility

Technical Insight: If your application requires visual confirmation (color change), AOE is unsuitable without a secondary fluorophore. However, for bioconjugation where minimizing steric bulk and maintaining water solubility is critical, AOE is superior to the hydrophobic 2,4-DNPH.

Performance Comparison: Stability & Solubility

Hydrolytic Stability (The Critical Differentiator)

The primary advantage of AOE over hydrazides is the robust stability of the oxime ether linkage. Experimental data confirms that oxime ethers resist hydrolysis significantly better than hydrazones, particularly at physiological pH.[1][2]

  • Mechanism: The high electronegativity of the oxygen atom in the oxime bond (

    
    ) lowers the basicity of the nitrogen, making it less susceptible to acid-catalyzed protonation—the first step of hydrolysis.[1][2]
    
  • Data Point: At pH 7.0, the hydrolysis rate constant (

    
    ) for oximes is approximately 1000-fold lower  than that of simple hydrazones.[3][4][5]
    
Solubility Profile

The pendant hydroxyl group on AOE provides a critical solubility advantage.

  • AOE Derivatives: Highly soluble in aqueous buffers (PBS, HEPES).

  • O-Benzyl Oximes: Insoluble in water; require organic co-solvents (DMSO/DMF).

  • Implication: AOE is the linker of choice for modifying proteins or hydrogels where precipitation must be avoided.

Reaction Pathway Visualization

The following diagram illustrates the formation of the AOE oxime and its superior stability pathway compared to hydrazone hydrolysis.

ReactionPathway Aldehyde Aldehyde/Ketone (R-C=O) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + AOE (pH 4-6) Hydrazone Hydrazone Analog (R-C=N-NH-R') Aldehyde->Hydrazone + Hydrazine AOE 2-(Aminooxy)ethanol (H2N-O-CH2CH2OH) AOE->Intermediate OximeProduct AOE Oxime Derivative (R-C=N-O-CH2CH2OH) Intermediate->OximeProduct - H2O (Irreversible at pH 7) Hydrolysis Hydrolysis Products (Aldehyde + Amine) OximeProduct->Hydrolysis Very Slow Hydrolysis (Requires pH < 2) Hydrazone->Hydrolysis Fast Hydrolysis (pH < 5)

Caption: Comparative reaction pathway showing the formation and hydrolytic resilience of AOE oxime derivatives vs. hydrazones.

Experimental Protocol: Synthesis & UV-Vis Analysis

Objective: Conjugate 2-(Aminooxy)ethanol to a target aldehyde (e.g., 4-nitrobenzaldehyde for UV tracking) and validate via UV-Vis.

Materials
  • Reagent: 2-(Aminooxy)ethanol hemihydrochloride (CAS: 60933-42-8).

  • Substrate: Target Aldehyde (10 mM stock in DMSO).

  • Catalyst: Aniline or p-Phenylenediamine (100 mM stock).

  • Buffer: 0.1 M Acetate buffer (pH 4.5) OR PBS (pH 7.[2]4) with catalyst.

Step-by-Step Workflow
  • Preparation: Dilute the Target Aldehyde to 50 µM in the chosen buffer.

  • Initiation: Add AOE (5-10 equivalents) to the solution.

    • Note: If working at neutral pH (7.4), add Aniline (10 mM final conc.) to catalyze the reaction.

  • Incubation: Incubate at room temperature for 1–4 hours.

  • Monitoring:

    • Blank the spectrophotometer with a buffer + AOE control (AOE absorbs <210 nm).

    • Scan from 220 nm to 400 nm.

    • Look for the bathochromic shift (red shift) or hyperchromic effect (intensity increase) characteristic of oxime formation compared to the free aldehyde.

Workflow Diagram

ExperimentalWorkflow Start Start: Prepare 50 µM Aldehyde Solution ConditionCheck Is pH Neutral (7.4)? Start->ConditionCheck AddCatalyst Add 10 mM Aniline Catalyst ConditionCheck->AddCatalyst Yes AddAOE Add 5-10 eq. 2-(Aminooxy)ethanol ConditionCheck->AddAOE No (Acidic pH) AddCatalyst->AddAOE Incubate Incubate 2-4 Hours @ RT AddAOE->Incubate Measure Measure UV-Vis (220-400 nm) Incubate->Measure Analyze Analyze Shift in λmax (Compare to Aldehyde Control) Measure->Analyze

Caption: Decision-tree workflow for optimizing AOE conjugation based on pH conditions.

References

  • Kalia, J., & Raines, R. T. (2008).[2][5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 2-hydroxy-, oxime Spectral Data. National Institute of Standards and Technology.[6][7][8][9][10] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

Sources

Comparative

Comparative Guide to the Reactivity of 2-(Aminooxy)ethanol with Carboxylic Acids

Introduction In the landscape of bioconjugation and chemical biology, the formation of stable, covalent linkages between biomolecules is a foundational technique. Among the various chemoselective ligation strategies, oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of bioconjugation and chemical biology, the formation of stable, covalent linkages between biomolecules is a foundational technique. Among the various chemoselective ligation strategies, oxime ligation—the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone)—stands out for its high specificity and the exceptional stability of the resulting oxime bond under physiological conditions.[1][2] This guide focuses on 2-(aminooxy)ethanol, a hydrophilic, bifunctional linker that contains a reactive aminooxy group.

However, a common misconception is that aminooxy compounds like 2-(aminooxy)ethanol react directly with carboxylic acids. In reality, the carboxylic acid must first be "activated" to an intermediate that is susceptible to nucleophilic attack. This guide provides an in-depth technical comparison of the reactivity of 2-(aminooxy)ethanol with carboxylic acids, detailing the necessary activation chemistries, outlining experimental protocols, and presenting comparative data to inform researchers in drug development and other scientific fields. We will explore the critical parameters that govern this two-stage conjugation and compare its performance against relevant alternatives.

The Chemistry of Conjugation: A Two-Part Process

The conjugation of 2-(aminooxy)ethanol to a carboxylic acid is not a direct reaction. It is a sequential process that first involves the activation of the carboxyl group, followed by the nucleophilic attack of the aminooxy group. The direct reaction is unfavorable because the hydroxyl group (–OH) of the carboxylic acid is a poor leaving group.[3]

Part 1: Activation of the Carboxylic Acid

To facilitate the reaction, the carboxylic acid must be converted into a more reactive species. The most prevalent method in bioconjugation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

  • EDC Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6]

  • NHS Ester Stabilization: This O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxylic acid.[6][7] To mitigate this, NHS or Sulfo-NHS is added. It reacts with the intermediate to form a more stable, amine-reactive NHS ester. This two-step process enhances coupling efficiency and reduces side reactions.[4][7][8]

The activation is most efficient in a slightly acidic environment (pH 4.5-6.0) to protonate the carbodiimide, while minimizing hydrolysis of the active ester.[5][6]

Part 2: Nucleophilic Attack and Oxime Ether Formation

Once the carboxylic acid is activated to an NHS ester, the aminooxy group of 2-(aminooxy)ethanol acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond, not an oxime. The term "cross-reactivity" in the context of the user's prompt is thus more accurately a "conjugation reaction." The aminooxy group in this context is reacting as a primary amine. The "oxime" functionality is not formed in this reaction sequence. The final product is a stable amide linkage with a pendant hydroxyl and an N-O bond.

A Note on True Oxime Ligation

True oxime ligation, which results in an oxime bond (C=N-O), occurs between an aminooxy compound and an aldehyde or ketone .[1][9] This reaction is distinct from the EDC/NHS chemistry described above. Oxime bonds are known for their exceptional stability compared to other imines like hydrazones.[2][10] The rate of oxime formation is typically fastest at a pH of approximately 4.5 but can be catalyzed by nucleophilic catalysts like aniline, even at neutral pH.[9][10]

For the remainder of this guide, we will focus on the practical application of conjugating 2-(aminooxy)ethanol to carboxylic acids via the widely used EDC/NHS activation method.

Experimental Design for Comparative Analysis

To objectively evaluate the performance of 2-(aminooxy)ethanol in carboxylic acid conjugations, a series of experiments can be designed to compare its reactivity under various conditions and against alternative nucleophiles.

Key Comparison Points:
  • Effect of Carboxylic Acid Structure: Compare the conjugation efficiency of 2-(aminooxy)ethanol with an aliphatic carboxylic acid (e.g., Hexanoic acid) versus an aromatic carboxylic acid (e.g., Benzoic acid). Steric hindrance and electronic effects can influence the accessibility of the activated carboxyl group.

  • Comparison with a Primary Amine: Compare the reaction kinetics and yield of 2-(aminooxy)ethanol against a structurally similar primary amine, such as ethanolamine. This will highlight any differences in nucleophilicity between the aminooxy group and a standard primary amine in the context of amide bond formation.

  • Impact of pH: Evaluate the conjugation yield at different pH values for the coupling step (e.g., pH 7.4 vs. pH 8.5) to determine the optimal conditions for the nucleophilic attack on the NHS ester.

The workflow for such a comparative study is outlined below.

G cluster_activation Part 1: Activation cluster_coupling Part 2: Coupling cluster_analysis Part 3: Analysis A1 Carboxylic Acid A (e.g., Hexanoic) B Add EDC / Sulfo-NHS in MES Buffer (pH 6.0) A1->B A2 Carboxylic Acid B (e.g., Benzoic) A2->B C1 Activated NHS Ester A B->C1 C2 Activated NHS Ester B B->C2 D1 Add 2-(Aminooxy)ethanol D2 Add Ethanolamine (Comparative Control) C1->D1 C1->D2 C2->D1 C2->D2 E React in PBS (pH 7.4 or 8.5) D1->E D1->E D2->E D2->E F1 Conjugate A1 E->F1 F2 Conjugate B1 E->F2 F3 Conjugate A2 E->F3 F4 Conjugate B2 E->F4 G Quench Reaction (e.g., with Tris or Glycine) F1->G F2->G F3->G F4->G H LC-MS / HPLC Analysis G->H I Determine Yield & Purity H->I G A Start: Select Carboxylic Acid and Nucleophile B Activate Carboxyl Group (EDC/Sulfo-NHS, pH 6.0) A->B C Is the reaction pH optimal for the coupling step? B->C C->B No, re-evaluate activation D Adjust pH to 7.4 - 8.5 using Coupling Buffer C->D Yes E Add Nucleophile (e.g., 2-(aminooxy)ethanol) D->E F Monitor reaction (e.g., via LC-MS) E->F G Is yield > 70%? F->G H Increase molar excess of nucleophile or extend reaction time G->H No I Quench and Purify Final Conjugate G->I Yes H->E J Characterize Final Product (LC-MS, Purity) I->J

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethanol, 2-(aminooxy)-, hydrochloride

CAS: 3332-29-4 | Synonyms: -(2-Hydroxyethyl)hydroxylamine hydrochloride; 2-(Aminooxy)ethanol HCl Executive Summary & Core Directive Status: Hazardous Chemical Waste (Toxic, Corrosive, Environmentally Hazardous). Primary...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3332-29-4 | Synonyms:


-(2-Hydroxyethyl)hydroxylamine hydrochloride; 2-(Aminooxy)ethanol HCl

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Toxic, Corrosive, Environmentally Hazardous). Primary Disposal Route: High-Temperature Incineration via licensed Treatment, Storage, and Disposal Facility (TSDF). Critical Prohibition: NEVER dispose of this compound down the drain. It is acutely toxic to aquatic life (H400) and a suspected carcinogen.[1]

As a Senior Application Scientist, my directive is clear: safety in the laboratory is not merely about compliance; it is about controlling chemical reactivity until the moment of destruction. This compound is a hydroxylamine derivative.[2][3] While stable as a hydrochloride salt, it possesses specific nucleophilic reactivity toward carbonyls (aldehydes and ketones) that dictates how you must segregate it in your waste stream.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the disposal protocols.

ParameterDataImplications for Disposal
Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Acidic in solution; generates HCl fumes if heated.
Physical State White crystalline solidHygroscopic; keep dry to prevent caking/hydrolysis.
Acidity pH ~3 (1% aq. solution)Corrosive to metals (H290).[4] Do not store in metal drums.
Reactivity Nucleophilic (

-effect amine)
Reacts exothermically with aldehydes/ketones to form oximes.
Toxicity H351, H373, H400Suspected carcinogen; Target organ toxicity (Spleen).[4]

Key Risk Insight: The aminooxy group (


) is a potent nucleophile. If this waste is inadvertently mixed into a "General Organic Waste" container rich in acetone or waste aldehydes, it will undergo a condensation reaction. In a closed waste drum, the resulting exotherm and pressure buildup can cause a rupture.

Pre-Disposal Stabilization & Segregation

Before moving waste to the loading dock, you must stabilize it at the bench.

A. Segregation Rules (The "Self-Validating System")

To ensure safety, adopt a "Reactive Amine" segregation protocol.

  • Incompatible: Do not mix with Acetone, Formaldehyde, Acetaldehyde, or strong oxidizers (Permanganates, Chromates).

  • Compatible: Water, Methanol, Ethanol, Acetonitrile (free of ketones).

B. Container Selection
  • Solids: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquids: Glass or HDPE bottles. Avoid metal containers due to chloride corrosion risks.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired or Surplus Reagent)

Best practice for >5g quantities.

  • Labeling: Apply a hazardous waste label immediately. Mark as "Toxic," "Corrosive," and "Suspected Carcinogen."[1]

  • Packaging: Keep the chemical in its original glass/poly bottle if possible. Place this bottle inside a clear plastic ziplock bag (secondary containment).

  • Lab Packing: Place the bagged container into a DOT-approved lab pack drum (usually 5-gallon or 55-gallon HDPE).

  • Bulking: Fill void spaces with vermiculite or absorbent pads.

  • Manifest: List specifically as "Hydroxylamine derivative, solid, acidic."

Scenario B: Aqueous or Solvent Solutions (Reaction Mixtures)

For reaction byproducts or stock solutions.

  • pH Check: If the solution is highly acidic (pH < 2), slowly adjust to pH 5–9 using a dilute Sodium Bicarbonate (

    
    ) solution.
    
    • Caution: This will generate

      
       gas.[5] Perform in a fume hood and allow off-gassing before capping.
      
  • Solvent Compatibility: Ensure the solvent mixture does not contain ketones (e.g., do not use acetone to rinse the glassware into this specific waste bottle).

  • Collection: Pour into a dedicated "Basic/Neutral Organic Waste" container.

  • Destruction: This stream must be routed for fuel blending or incineration .

Scenario C: Spills & Decontamination

Immediate response protocol.

  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95/P100 respirator if dust is present.

  • Containment: Cover the spill with a dry absorbent (vermiculite or specialized acid-neutralizing spill pads).

  • Deactivation (Glassware): Rinse contaminated glassware with water. To ensure destruction of the aminooxy function on trace residues, a wash with dilute bleach (Sodium Hypochlorite) is effective, but MUST be done on small scales (<100mg residue) in a fume hood due to potential chloramine formation.

    • Safer Alternative: Rinse with water, collect rinsate as hazardous waste.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of Ethanol, 2-(aminooxy)-, hydrochloride.

DisposalWorkflow Start Waste Assessment: Ethanol, 2-(aminooxy)-, HCl StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Expired) StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid LabPack Lab Pack (HDPE Drum) Vermiculite Packing SolidPath->LabPack Segregation CRITICAL CHECK: Contains Ketones/Aldehydes? LiquidPath->Segregation SafeLiquid Adjust pH (5-9) Segregate from Oxidizers Segregation->SafeLiquid No RiskLiquid High Risk of Exotherm! Separate immediately Segregation->RiskLiquid Yes LiquidWaste Liquid Waste Stream (Incineration) SafeLiquid->LiquidWaste RiskLiquid->LiquidWaste Label as Reactive TSDF Ship to TSDF (High Temp Incineration) LabPack->TSDF LiquidWaste->TSDF

Caption: Operational workflow for the segregation and disposal of aminooxy reagents, prioritizing thermal destruction.

Regulatory Classification

When preparing your hazardous waste manifest, use the following classifications. Note that while this specific CAS is not P-listed or U-listed under US RCRA (40 CFR 261), it exhibits characteristics that mandate regulation.

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Characteristic WasteD002 (Corrosive) if pH < 2. Otherwise, classify as toxic organic NOS.
EU CLP/GHS Hazardous WasteH400/H411 (Aquatic Acute/Chronic).
DOT (Transport) Corrosive Solid, Acidic, Organic, N.O.S.UN 3261 , Class 8, Packing Group II/III.

References

  • Sigma-Aldrich. (2025).[4][6] Safety Data Sheet: O-(2-Hydroxyethyl)hydroxylamine hydrochloride. Merck KGaA.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Hydroxylamine hydrochloride derivatives.

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Hydroxylamine hydrochloride and alkyl derivatives.

  • PubChem. (2024). Compound Summary: 2-(Aminooxy)ethanol hydrochloride. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-(aminooxy)-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-(aminooxy)-, hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.